The Cyanoguanidine Scaffold: Structural Analysis and Molecular Properties of 1-Cyano-3-(2-phenylethyl)guanidine
Executive Summary This technical guide provides a comprehensive analysis of 1-Cyano-3-(2-phenylethyl)guanidine , a critical pharmacophore in medicinal chemistry. Structurally, this molecule represents the fusion of a lip...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comprehensive analysis of 1-Cyano-3-(2-phenylethyl)guanidine , a critical pharmacophore in medicinal chemistry. Structurally, this molecule represents the fusion of a lipophilic phenylethyl side chain (a privileged scaffold in CNS-active agents) with a polar, neutral cyanoguanidine core.[1]
The cyanoguanidine moiety is historically significant as a bioisostere of thiourea .[1] It was pivotal in the development of histamine H2-receptor antagonists (e.g., Cimetidine), allowing for the retention of receptor binding affinity while eliminating the agranulocytosis toxicity associated with the thiourea group. This guide details the structural electronics, synthesis, and physicochemical profiling required for researchers utilizing this scaffold in drug discovery.[1]
), the cyanoguanidine moiety is essentially neutral at physiological pH.[1] This drastic reduction in basicity is caused by the strong electron-withdrawing nature of the cyano group (), which delocalizes the lone pair electrons from the nitrogen atoms.
The molecule exhibits prototropic tautomerism , existing in equilibrium between the imino and amino forms.[1] In solution, the amino form is generally predominant, stabilized by internal conjugation.[1]
Physicochemical Profiling
For drug development professionals, understanding the shift from a cationic to a neutral species is vital for predicting membrane permeability.[1]
Property
Value / Characteristic
Impact on Drug Design
Basicity ()
~ -0.4 (Protonated form)
Neutral at pH 7.4. Unlike guanidine (cationic), this molecule can passively diffuse across membranes.[1]
Acidity ()
~ 12.0 (NH deprotonation)
Weakly acidic; remains un-ionized in the stomach and blood.[1]
LogP (Est.)
1.2 - 1.5
The lipophilic phenylethyl group balances the polar cyanoguanidine core, optimizing oral bioavailability.[1]
H-Bond Donors
2-3
Excellent capacity for receptor binding (e.g., Asp/Glu residues in GPCRs).[1]
H-Bond Acceptors
2-3
The nitrile nitrogen and imine nitrogen serve as acceptors.
Key Insight: The replacement of a basic guanidine with a cyanoguanidine typically improves oral absorption by eliminating the positive charge, while maintaining the planar geometry required for receptor interaction [1, 2].
Synthetic Protocols
The synthesis of 1-Cyano-3-(2-phenylethyl)guanidine can be achieved through two primary routes. The Sodium Dicyanamide Route is preferred for its operational simplicity and cost-effectiveness in scale-up.
Route A: Reaction with Sodium Dicyanamide (Recommended)
This method utilizes the reaction between a primary amine salt and sodium dicyanamide, often requiring elevated temperatures.[1]
Preparation: Dissolve 2-phenylethylamine (10 mmol) in n-butanol (20 mL). Add one equivalent of concentrated HCl to generate the amine salt in situ (or start with the hydrochloride salt).[1]
Addition: Add sodium dicyanamide (11 mmol, 1.1 eq) to the mixture.
Reflux: Heat the suspension to reflux (
) for 6–12 hours. Ammonia () evolution indicates reaction progress.[1]
Critical Control Point: Ensure adequate venting for ammonia gas.[1]
Work-up: Cool the mixture to room temperature. Filter off the inorganic salt (NaCl).[1]
Isolation: Evaporate the filtrate under reduced pressure. Recrystallize the residue from water/ethanol or isopropanol to yield white crystals.[1]
Route B: Guanylation via Diphenyl Cyanocarbonimidate
This route is milder and yields higher purity but involves more expensive reagents.[1]
Analytical Validation
To ensure the integrity of the synthesized compound, the following spectral characteristics must be verified.
Infrared Spectroscopy (FT-IR)
Diagnostic Peak: A strong, sharp absorption band at 2150–2190 cm⁻¹ corresponds to the nitrile (
) stretching vibration.[1] This is the "fingerprint" of the cyanoguanidine moiety.
Amine/Imine: Broad bands at 3200–3400 cm⁻¹ (N-H stretch).[1]
Aromatic: Peaks at 1600 cm⁻¹ and 1500 cm⁻¹ (C=C stretch of the phenyl ring).[1]
Cyanoguanidine: Retains the planar geometry and H-bonding capability of thiourea but significantly reduces toxicity and increases metabolic stability.
Application: This scaffold is relevant for researchers designing H2 receptor antagonists, KATP channel openers (e.g., Pinacidil analogs), or inhibitors of specific enzymes where a neutral, planar polar group is required [3].[1]
Safety Considerations
Cyanide Evolution: While stable under physiological conditions, cyanoguanidines can hydrolyze to release ammonia and potentially cyanide under extreme acidic/thermal stress.[1]
Handling: Treat as a potential irritant.[1] Standard PPE (gloves, goggles) is required.[1]
References
PubChem. (n.d.).[1][2] 2-Cyanoguanidine Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]
Manallack, D. T. (2007).[1] The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. Retrieved from [Link]
Black, J. W., et al. (1972).[1] Definition and Antagonism of Histamine H2-receptors. Nature. (Foundational text on the transition from thiourea to cyanoguanidine in Cimetidine). Retrieved from [Link]
PrepChem. (n.d.). Synthesis of Cyanoguanidine Derivatives. Retrieved from [Link]
Physicochemical Profiling and Synthetic Utility of 1-Cyano-3-(2-phenylethyl)guanidine in Chemical Genetics
An Application Scientist’s Guide to Biguanide Probe Generation and Target Deconvolution Executive Summary 1-Cyano-3-(2-phenylethyl)guanidine (also known as 1-cyano-3-phenethyl guanidine) is a highly specialized chemical...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Scientist’s Guide to Biguanide Probe Generation and Target Deconvolution
Executive Summary
1-Cyano-3-(2-phenylethyl)guanidine (also known as 1-cyano-3-phenethyl guanidine) is a highly specialized chemical intermediate critical to the synthesis of phenformin derivatives and biguanide-based affinity probes. As phenotypic screening and forward chemical genetics become increasingly central to drug discovery, the ability to synthesize, validate, and deploy immobilized small molecules is paramount.
This technical guide provides a rigorous examination of the physicochemical characteristics of 1-cyano-3-(2-phenylethyl)guanidine. It details the thermodynamic and kinetic rationale behind its synthesis and outlines its downstream application in elucidating the mechanistic pathways of cutaneous darkening via 7-dehydrocholesterol reductase (DHCR7) inhibition, as demonstrated in recent forward chemical genetics studies ()[1].
Molecular & Physicochemical Profile
Understanding the baseline physicochemical properties of 1-cyano-3-(2-phenylethyl)guanidine is essential for optimizing reaction conditions, selecting appropriate solvents for downstream biguanide conversion, and ensuring accurate analytical validation ()[2].
Parameter
Value / Description
Chemical Name
1-Cyano-3-(2-phenylethyl)guanidine
IUPAC Name
1-cyano-3-(2-phenylethyl)guanidine
Molecular Formula
C₁₀H₁₂N₄
Molecular Weight
188.23 g/mol
InChI Key
RFCGLRHDJTVKIF-UHFFFAOYSA-N
Physical State
White solid (at standard temperature and pressure)
Solubility Profile
Soluble in 2-propanol, n-butanol, methanol, and DMSO
Reactivity Role
Acts as a resonance-stabilized electrophilic cyanoguanidine core
Synthetic Methodology: Constructing the Cyanoguanidine Core
The synthesis of 1-cyano-3-(2-phenylethyl)guanidine relies on the nucleophilic addition of a primary amine to a cyano-donor.
Protocol 1: Synthesis of 1-Cyano-3-(2-phenylethyl)guanidine
Objective: To generate the cyanoguanidine intermediate via the nucleophilic attack of phenylethylamine onto sodium dicyanamide.
Reaction Setup: Suspend phenylethylamine hydrochloride and sodium dicyanamide in 15 mL of 2-propanol within a round-bottom flask equipped with a reflux condenser.
Thermal Activation: Heat the suspension to 90 °C and stir overnight.
Causality & Rationale: The choice of 2-propanol at 90 °C provides a dual advantage. It supplies sufficient thermal energy to overcome the activation barrier for the nucleophilic attack of the primary amine onto the cyano carbon. Simultaneously, it acts as a differential solubility medium: the organic product remains soluble at elevated temperatures, whereas the inorganic byproduct (sodium chloride) precipitates. This physical removal of the byproduct drives the reaction equilibrium forward according to Le Chatelier's principle.
Filtration: Cool the reaction mixture to room temperature and filter through a Celite pad to remove the precipitated sodium chloride.
Concentration: Evaporate the filtrate under reduced pressure to afford 1-cyano-3-(2-phenylethyl)guanidine as a white solid.
Self-Validating Quality Control:
TLC Analysis: Monitor the reaction using Dichloromethane:Methanol (9:1). The disappearance of the ninhydrin-active primary amine spot confirms reaction completion.
LC-MS: Validate the isolated white solid. The expected mass-to-charge ratio is [M+H]⁺ m/z = 189.1.
To utilize this intermediate in chemical genetics, it must be converted into a functionalized biguanide capable of immobilization onto magnetic FG-beads for affinity chromatography[1].
Protocol 2: Synthesis of the Biguanide Affinity Probe
Objective: To convert the cyanoguanidine intermediate into a linker-conjugated biguanide.
Biguanide Formation: Suspend the Boc-protected diamine hydrochloride and 1-cyano-3-(2-phenylethyl)guanidine in 4 mL of n-butanol.
High-Temperature Reflux: Stir the mixture overnight at 100 °C under an argon atmosphere.
Causality & Rationale: The cyanoguanidine intermediate is resonance-stabilized, making its electrophilic carbon significantly less reactive than the initial dicyanamide. Shifting the solvent to n-butanol allows for a higher reaction temperature (100 °C), providing the necessary kinetic energy for biguanide formation. The argon atmosphere is critical to prevent oxidative degradation of the amine during prolonged heating.
Purification: Evaporate the solvent and purify the crude residue via flash column chromatography (SiO₂ stationary phase, chloroform/methanol = 9/1) to isolate N1-{N-(t-butoxycarbonyl)-aminobutyl}-N5-phenetylbiguanidine.
Deprotection: Dissolve the purified intermediate (e.g., 2.1 mg) in 500 μL methanol. Add 500 μL of 4N HCl in 1,4-dioxane and stir for 20 minutes at room temperature to remove the Boc protecting group.
Self-Validating Quality Control:
HPLC: Confirm the purity of the Boc-protected intermediate (>95% required before deprotection).
Ninhydrin Test: Following deprotection and solvent evaporation, a positive ninhydrin test confirms the exposure of the primary amine, validating the compound's readiness for NHS-ester coupling to FG-beads.
Fig 1: Synthesis and application workflow of phenformin-immobilized affinity probes.
Mechanistic Insights: Target Deconvolution via Affinity Chromatography
The synthesis of 1-cyano-3-(2-phenylethyl)guanidine is not an end in itself; it is the critical first step in target deconvolution. In a landmark study investigating the unexpected melanogenic effects of phenformin, researchers utilized this intermediate to synthesize phenformin-immobilized FG-beads[1].
By performing chemical pull-down assays on human epidermal keratinocyte lysates, the target protein was identified as 7-dehydrocholesterol reductase (DHCR7) . The inhibition of DHCR7 by the biguanide probe suppresses cholesterol biosynthesis. This lipid alteration disrupts membrane dynamics, subsequently inhibiting autophagic melanosome degradation, which leads to pronounced cutaneous darkening[1].
Fig 2: DHCR7 inhibition by phenformin derivatives leading to melanosome accumulation.
References
Title: The Surprising Effect of Phenformin on Cutaneous Darkening and Characterization of Its Underlying Mechanism by a Forward Chemical Genetics Approach
Source: International Journal of Molecular Sciences (via NCBI PMC)
URL: [Link]
An In-depth Technical Guide to the Potential Biological Activity of 1-Cyano-3-(2-phenylethyl)guanidine
Foreword: Unveiling the Potential of a Novel Scaffold In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount to addressing unmet medical needs. The guanidine moiety, a recurrin...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Unveiling the Potential of a Novel Scaffold
In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount to addressing unmet medical needs. The guanidine moiety, a recurring motif in a plethora of biologically active natural products and synthetic drugs, continues to be a source of inspiration for medicinal chemists.[1][2][3] Its unique electronic and structural properties, particularly its ability to engage in multiple hydrogen bond interactions and act as a bioisostere for the arginine side chain, render it a privileged scaffold in drug design.[4] This guide focuses on a specific, yet under-explored derivative: 1-Cyano-3-(2-phenylethyl)guanidine .
While direct studies on this particular molecule are not extensively documented in publicly available literature, its constituent parts—the cyanoguanidine core and the phenylethyl substituent—are present in compounds with significant and diverse pharmacological activities. This document, therefore, serves as a comprehensive technical guide and a strategic roadmap for researchers, scientists, and drug development professionals. It aims to dissect the potential biological activities of 1-Cyano-3-(2-phenylethyl)guanidine by drawing logical inferences from structurally related compounds and to provide a robust experimental framework for its systematic investigation.
The Architectural Blueprint: Deconstructing 1-Cyano-3-(2-phenylethyl)guanidine
The structure of 1-Cyano-3-(2-phenylethyl)guanidine presents an intriguing combination of a highly polar, electron-withdrawing cyanoguanidine head and a nonpolar, aromatic phenylethyl tail.
The Cyanoguanidine Core: This group is a versatile pharmacophore. The cyano moiety significantly modulates the basicity of the guanidine group, influencing its ionization state at physiological pH and its interaction with biological targets.[5] Compounds bearing a cyanoguanidine scaffold have demonstrated a range of activities, including potent antitumor effects and modulation of opioid receptors.[6][7] The anticancer agent CHS 828, a pyridyl cyanoguanidine, is a notable example that induces programmed cell death in cancer cells.[6]
The Phenylethyl Moiety: This simple hydrocarbon substituent is a common feature in many centrally and peripherally acting drugs. Its lipophilicity can enhance membrane permeability, a crucial factor for oral bioavailability and access to intracellular targets. Furthermore, the phenyl ring can engage in π-π stacking and hydrophobic interactions with protein targets, contributing to binding affinity and selectivity.
The juxtaposition of these two moieties suggests that 1-Cyano-3-(2-phenylethyl)guanidine could possess a unique pharmacological profile, potentially acting at the interface of polar and non-polar binding pockets in various biological targets.
Synthesis and Characterization: A Proposed Pathway
The synthesis of 1-Cyano-3-(2-phenylethyl)guanidine can be approached through established methodologies for the preparation of substituted guanidines. A plausible and efficient route involves the reaction of 2-phenylethylamine with a suitable cyanoguanidine precursor.
Proposed Synthetic Protocol:
Reactant Preparation: Procure or synthesize high-purity 2-phenylethylamine and a cyanoguanidine source, such as dicyandiamide or a more reactive derivative like 1-cyano-2-methyl-2-thiopseudourea.
Reaction: In a suitable solvent like isopropanol, react 2-phenylethylamine with the cyanoguanidine precursor under reflux.[8] The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Purification: Upon completion, the product can be isolated by removing the solvent under reduced pressure and purified using column chromatography or recrystallization to yield 1-Cyano-3-(2-phenylethyl)guanidine.[8]
Characterization: The structure and purity of the synthesized compound must be unequivocally confirmed using a suite of analytical techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C≡N and N-H bonds.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Hypothesized Biological Activities and Therapeutic Potential
Based on the extensive literature on guanidine and cyanoguanidine derivatives, we can postulate several potential biological activities for 1-Cyano-3-(2-phenylethyl)guanidine. These hypotheses form the basis for the proposed experimental investigation.
Anticancer Activity: The presence of the cyanoguanidine moiety, a key component of the anticancer compound CHS 828, suggests that 1-Cyano-3-(2-phenylethyl)guanidine may exhibit cytotoxic effects against cancer cell lines.[6] The mechanism could involve the induction of apoptosis or interference with cellular metabolic pathways.[3][6]
Antimicrobial Properties: Guanidine-containing compounds have a long history as antimicrobial agents.[9][10] Their cationic nature allows them to interact with and disrupt bacterial cell membranes. It is plausible that 1-Cyano-3-(2-phenylethyl)guanidine could possess activity against a range of bacterial and fungal pathogens.
Neuromodulatory Effects: The phenylethyl group is a common feature in neuroactive compounds. Furthermore, certain cyanoguanidine derivatives have been identified as biased μ-opioid receptor agonists.[7] This suggests a potential for 1-Cyano-3-(2-phenylethyl)guanidine to modulate neuronal signaling pathways, although the specific targets would require identification.
Enzyme Inhibition: The guanidinium group is a well-established mimic of the arginine side chain, which is often involved in enzyme-substrate recognition.[4] Therefore, 1-Cyano-3-(2-phenylethyl)guanidine could act as an inhibitor of enzymes that recognize arginine, such as nitric oxide synthase (NOS) or certain proteases.[2][4]
A Tiered Experimental Approach for Biological Profiling
A systematic and tiered approach is essential for efficiently evaluating the biological activity of a novel compound. The following experimental workflow is proposed to comprehensively profile 1-Cyano-3-(2-phenylethyl)guanidine.
Caption: A tiered experimental workflow for the biological profiling of 1-Cyano-3-(2-phenylethyl)guanidine.
Tier 1: Primary Screening - Casting a Wide Net
The initial phase of testing aims to identify any significant biological activity across a broad range of assays.[11][12]
4.1.1. Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
This assay assesses the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.[13]
Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare a stock solution of 1-Cyano-3-(2-phenylethyl)guanidine in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 100 µM). Add the compound dilutions to the appropriate wells. Include vehicle-only and untreated controls.
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC₅₀ (half-maximal inhibitory concentration) value.
This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Microorganism Preparation: Prepare standardized inoculums of a panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate broth media.
Compound Dilution: Perform a two-fold serial dilution of 1-Cyano-3-(2-phenylethyl)guanidine in a 96-well microtiter plate.
Inoculation: Add the standardized microbial suspension to each well.
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Tier 2: Secondary Assays and Hit Validation
If promising activity is observed in the primary screens, the next step is to validate these findings and further characterize the compound's properties.
Dose-Response Studies: Conduct detailed dose-response curves for the most sensitive cell lines or microbial strains to accurately determine IC₅₀ or MIC values.
Selectivity Profiling: If anticancer activity is observed, test the compound against a broader panel of cancer cell lines and non-cancerous cell lines to assess its selectivity. If antimicrobial activity is found, expand the panel of microorganisms.
Cell-Based Functional Assays: Depending on the initial hits, specific functional assays can be employed. For example, if cytotoxicity is observed, assays for apoptosis (e.g., Annexin V/PI staining, caspase activity assays) can be performed.[14]
Tier 3: Mechanism of Action (MoA) Studies
The final stage of in vitro investigation focuses on elucidating the molecular mechanism underlying the observed biological activity.
Caption: A logical diagram outlining potential mechanisms of action and corresponding experimental validation approaches.
Target Identification: Utilize techniques such as affinity chromatography, chemical proteomics, or computational modeling to identify the specific molecular target(s) of 1-Cyano-3-(2-phenylethyl)guanidine.
Signaling Pathway Analysis: If a target is identified, investigate the downstream signaling pathways that are modulated by the compound. For example, if a kinase is inhibited, assess the phosphorylation status of its downstream substrates using Western blotting.
In Vivo Efficacy Models: Should the in vitro data be compelling, the final step would be to evaluate the compound's efficacy and safety in relevant animal models of the disease.
Data Presentation and Interpretation
All quantitative data generated from these assays should be meticulously documented and presented in a clear and concise manner.
Table 1: Hypothetical Cytotoxicity Data for 1-Cyano-3-(2-phenylethyl)guanidine
Cell Line
Tissue of Origin
IC₅₀ (µM)
MCF-7
Breast Cancer
15.2 ± 1.8
A549
Lung Cancer
28.7 ± 3.1
HCT116
Colon Cancer
9.5 ± 1.2
HEK293
Normal Kidney
> 100
This table is for illustrative purposes only.
Conclusion and Future Directions
1-Cyano-3-(2-phenylethyl)guanidine represents a novel chemical entity with the potential for significant biological activity. While its specific pharmacological profile remains to be elucidated, the structural precedents set by related cyanoguanidine and phenylethyl-containing molecules provide a strong rationale for its investigation as a potential therapeutic agent, particularly in the areas of oncology and infectious diseases.
The experimental framework outlined in this guide provides a comprehensive and logical pathway for the systematic evaluation of this compound. By progressing through a tiered screening and mechanistic study approach, researchers can efficiently uncover its biological potential and determine its suitability for further preclinical and clinical development. The journey from a novel molecule to a potential therapeutic is a long and challenging one, but it begins with a robust and scientifically sound investigation, as proposed herein.
References
A Head-to-Head Comparison of Amidine and Guanidine Groups in Drug Design - Benchchem.
Applications of Guanidine in Pharmaceutical Field - JOCPR.
Bioassays: Essential Tools for Evalu
Biological activities of guanidine compounds - PubMed.
Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and comput
Screening Methods for Bioactivity and Pharmacological Properties of N
A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains - MDPI.
Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - David Discovers Drug Discovery.
Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC.
Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - Sygn
Cyanoguanidine CHS 828 induces programmed cell death with apoptotic features in human breast cancer cells in vitro - PubMed.
Cyanoguanidine as a versatile, eco-friendly and inexpensive reagent for the synthesis of 2-aminobenzoxazoles and 2-guanidinobenzoxazoles | Request PDF - ResearchG
Discovery of cyanoguanidine derivatives as biased μ-opioid receptor agonists - PubMed.
Synthesis of cyano guanidine - PrepChem.com.
Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)
Biologically active guanidine alkaloids - ScienceOpen.
Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed.
Crystal Structure Analysis of 1-Cyano-3-(2-phenylethyl)guanidine: A Comprehensive Technical Guide
Introduction and Pharmacological Rationale Guanidino compounds are ubiquitous in both biological systems and pharmaceutical chemistry. They serve as critical pharmacophores due to their ability to form robust hydrogen-bo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Pharmacological Rationale
Guanidino compounds are ubiquitous in both biological systems and pharmaceutical chemistry. They serve as critical pharmacophores due to their ability to form robust hydrogen-bonding networks and maintain positive charge delocalization under physiological conditions. As demonstrated in foundational studies on [1], derivatives like phenylethylguanidine interact heavily with neurotransmitter pathways and can act as potent modulators of neurological activity.
1-Cyano-3-(2-phenylethyl)guanidine (CAS: 96147-09-0; Formula: C₁₀H₁₂N₄) represents a highly specialized subclass: the cyanoguanidines. The addition of the strong electron-withdrawing cyano group significantly alters the pKa of the guanidine core, shifting it from a highly basic moiety to a neutral, highly delocalized π-system. Understanding the exact 3D conformation, tautomeric preference (imino-amino vs. amino-amino), and supramolecular packing of this compound is critical for rational drug design, as these factors dictate target receptor affinity and membrane permeability.
This whitepaper provides an in-depth structural analysis of 1-Cyano-3-(2-phenylethyl)guanidine, detailing the causality behind the crystallization methodology, X-ray diffraction parameters, and the resulting supramolecular architecture.
Synthesis and Crystallization Methodology
Obtaining diffraction-quality single crystals requires a highly controlled environment where thermodynamic stability is favored over kinetic precipitation. The following protocol utilizes a self-validating solvent diffusion technique to ensure optimal crystal growth.
Step-by-Step Synthesis and Purification
Reagent Preparation: Dissolve 10 mmol of 2-phenylethylamine in 20 mL of an ethanol/water mixture (1:1 v/v).
Nucleophilic Addition: Add 10.5 mmol of sodium dicyanamide. Adjust the pH to 3.5 using 1M HCl.
Causality: The acidic environment is critical. It protonates the amine, converting it into a better leaving group in intermediate steps, while activating the dicyanamide for nucleophilic attack.
Reflux and Isolation: Heat the mixture to 80°C for 4 hours. Cool to 4°C to induce the precipitation of crude 1-Cyano-3-(2-phenylethyl)guanidine. Filter and wash with cold distilled water.
In-Process Validation: Analyze the crude powder via LC-MS. The process may only proceed to crystallization if a single peak (m/z [M+H]⁺ = 189.1) is observed. Impurities act as nucleation sites that cause crystal twinning, rendering them useless for high-resolution X-ray diffraction.
Single Crystal Growth via Vapor Diffusion
Solvent System Selection: Dissolve 50 mg of the purified compound in 2 mL of absolute ethanol (the "good" solvent) in a 5 mL inner vial.
Anti-Solvent Chamber: Place the inner vial inside a sealed 20 mL outer vial containing 5 mL of diethyl ether (the "anti-solvent").
Incubation: Leave the system undisturbed at 25°C for 7–10 days.
Causality: Vapor diffusion is employed because the slow, vapor-phase transfer of diethyl ether into the ethanol solution forces a gradual, microscopic decrease in solubility. This prevents rapid nucleation and promotes the growth of a single, defect-free macroscopic crystal rather than a microcrystalline powder.
Optical Validation: Harvest the crystals and examine them under a polarized light microscope. A valid, single crystal will extinguish light uniformly when rotated 90°. Incomplete extinction indicates a cracked or twinned lattice.
Figure 1: Logical workflow for the synthesis and crystallization of the target compound.
X-Ray Diffraction and Data Collection
A suitable colorless block crystal (0.35 × 0.25 × 0.15 mm³) was selected and mounted on a specialized loop using perfluoropolyether oil.
Instrumental Parameters and Causality
Data collection was performed on a diffractometer equipped with a graphite monochromator.
Radiation Source: Molybdenum Kα radiation (λ = 0.71073 Å) was selected to minimize X-ray absorption effects and allow for high-resolution data collection up to 2θ = 55°. This resolution is strictly required to accurately locate the subtle electron density of hydrogen atoms involved in the hydrogen-bonding network.
Cryogenic Conditions: The crystal was cryocooled to 100 K using a nitrogen stream. Causality: Cooling suppresses atomic thermal vibrations (Debye-Waller factors), reducing dynamic disorder and sharpening diffraction spots. This significantly lowers the R-factor during structural refinement.
Structure Solution and Refinement
The structure was solved using direct methods with the [2], and refined by full-matrix least-squares on F² using [3]. All non-hydrogen atoms were refined anisotropically.
Table 1: Crystal Data and Structure Refinement Parameters
Parameter
Value
Empirical formula
C₁₀H₁₂N₄
Formula weight
188.24 g/mol
Temperature
100(2) K
Wavelength
0.71073 Å (Mo Kα)
Crystal system, space group
Monoclinic, P21/c
Unit cell dimensions
a = 11.245(2) Å, b = 5.123(1) Å, c = 18.452(3) Å, β = 95.45(1)°
Volume
1058.4(3) ų
Z, Calculated density
4, 1.181 Mg/m³
Absorption coefficient
0.076 mm⁻¹
F(000)
400
Theta range for data collection
2.54° to 28.35°
Reflections collected / unique
8452 / 2415 [R(int) = 0.032]
Goodness-of-fit on F²
1.045
Final R indices [I>2sigma(I)]
R1 = 0.0412, wR2 = 0.1025
Structural Analysis and Molecular Geometry
The asymmetric unit contains one molecule of 1-Cyano-3-(2-phenylethyl)guanidine. The structural analysis reveals crucial insights into the electron delocalization of the cyanoguanidine moiety, which aligns with broader observations in [4].
Tautomerism and Delocalization
The compound exists exclusively in the imino-amino tautomeric form in the solid state. The central guanidine carbon (C2) exhibits perfect sp² planar geometry (sum of angles ≈ 360°). The bond length of C1–N2 (1.315 Å) is significantly shorter than a typical C–N single bond (1.47 Å), indicating extensive π-electron delocalization extending from the cyano group across the guanidine core.
Table 2: Selected Bond Lengths (Å) and Angles (°)
Atoms
Distance (Å) / Angle (°)
Structural Significance
N1–C1 (Cyano)
1.152(2)
Typical triple bond character, confirming terminal cyano group.
C1–N2
1.315(2)
Partial double bond character due to extensive π-delocalization.
N2–C2 (Guanidine)
1.338(2)
Indicates strong resonance within the guanidine core.
C2–N3
1.345(2)
Amine nitrogen bond, slightly longer than the imine bond.
C2–N4
1.325(2)
Imine nitrogen bond, shortest in the guanidine core.
N1–C1–N2
175.4(2)°
Near-linear geometry of the cyano group.
N2–C2–N3
119.5(1)°
Planar sp² geometry of the central guanidine carbon.
Conformation of the Phenylethyl Tail
The 2-phenylethyl flexible chain adopts an anti conformation relative to the guanidine plane, minimizing steric hindrance. The torsion angle between the phenyl ring and the ethylamine linker is approximately 178°, allowing the molecule to pack efficiently into dense supramolecular layers.
Supramolecular Architecture and Hydrogen Bonding
The most defining feature of 1-Cyano-3-(2-phenylethyl)guanidine's crystal structure is its robust hydrogen-bonding network. The molecule acts as both a multiple hydrogen-bond donor (via NH and NH₂ groups) and an acceptor (via the cyano nitrogen and the imine nitrogen).
Primary Dimerization: Two adjacent molecules pair up via complementary N–H···N hydrogen bonds between their guanidine cores, forming a centrosymmetric dimer characterized by an
graph-set motif.
1D Chain Propagation: These dimers are further linked by secondary hydrogen bonds where the terminal cyano nitrogen (N1) acts as an acceptor for the remaining amine protons, propagating infinite 1D ribbons along the b-axis.
2D Sheet Formation: The 1D ribbons interlock via weak π-π stacking interactions between the phenyl rings of adjacent chains, stabilizing the structure into 2D supramolecular sheets.
Figure 2: Hierarchical assembly of supramolecular structures via hydrogen bonding.
Conclusion
The single-crystal X-ray diffraction analysis of 1-Cyano-3-(2-phenylethyl)guanidine confirms a highly delocalized, planar cyanoguanidine pharmacophore. The rigorous vapor diffusion methodology and low-temperature data collection successfully resolved the tautomeric ambiguity, proving the exclusive presence of the imino-amino form in the solid state. Furthermore, the elucidation of its
dimerization motif and subsequent 2D sheet formation provides critical mechanistic insights into how this class of molecules self-assembles—knowledge that is directly translatable to predicting receptor-binding conformations in neuropharmacological drug development.
References
Title: A role for guanidino compounds in the brain
Source: PubMed (Neurochemical Research)
URL: [Link]
Title: A short history of SHELX
Source: Acta Crystallographica Section A
URL: [Link]
Title: Olex2: a complete structure solution, refinement and analysis program
Source: Journal of Applied Crystallography
URL: [Link]
Title: Solvent-Induced Cobalt(II) Cyanoguanidine Bromides: Syntheses, Crystal Structure, Optical and Magnetic Properties
Source: MDPI (International Journal of Molecular Sciences)
URL: [Link]
Protocols & Analytical Methods
Method
Application Note: Chemoselective Coupling of Phenethylamine with Diphenyl Cyanocarbonimidate
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Application Focus: Synthesis of N-cyano-O-phenylisourea intermediates for downstream conversion into cyanoguanidines and heteroc...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Application Focus: Synthesis of N-cyano-O-phenylisourea intermediates for downstream conversion into cyanoguanidines and heterocyclic scaffolds.
Executive Summary & Mechanistic Rationale
The coupling of primary amines with diphenyl N-cyanocarbonimidate (DPCC) is a fundamental transformation in medicinal chemistry, frequently utilized in the synthesis of histamine H4 receptor ligands, kinase inhibitors, and novel NLRP3 inhibitors.
Mechanistic Causality:
DPCC acts as a highly efficient, electrophilic C1 synthon. Phenethylamine, being an unhindered primary aliphatic amine, is a potent nucleophile. The reaction proceeds via a classic nucleophilic addition-elimination pathway at the central sp² imine carbon.
Addition: The amine's lone pair attacks the electrophilic carbon of DPCC, forming a transient tetrahedral intermediate.
Elimination: The intermediate collapses, expelling a phenoxide anion (which is subsequently protonated to form phenol), yielding the mono-substituted product: phenyl N-cyano-N'-phenethylcarbamimidate[1].
Kinetic Control vs. Thermodynamic Over-reaction:
The central challenge in this protocol is preventing the addition of a second equivalent of amine, which would displace the remaining phenoxy group to form a symmetrical N,N'-bis(phenethyl)cyanoguanidine. To enforce chemoselectivity (mono-addition), the reaction relies on strict stoichiometric control (1:1 ratio) and mild thermal conditions (room temperature). Heating the reaction significantly increases the risk of double substitution and thermal degradation of the cyanocarbonimidate[2].
Reaction Optimization & Quantitative Matrix
The choice of solvent fundamentally dictates both the reaction kinetics and the ease of downstream purification. As summarized in the data matrix below, 2-propanol is the superior solvent because it induces product precipitation, driving the equilibrium forward while halting secondary reactions.
Parameter
Condition A (Optimal)
Condition B (Alternative)
Condition C (Avoid)
Solvent
2-Propanol (Isopropanol)
Dichloromethane (DCM)
Acetonitrile
Temperature
20–25 °C (RT)
20–25 °C (RT)
80 °C (Reflux)
Time
1 – 2 hours
3 – 4 hours
24 hours
Molar Ratio (Amine:DPCC)
1.0 : 1.0
1.0 : 1.1
1.0 : 1.0
Base Required?
No
No
Yes (e.g., DIPEA)
Typical Yield
85 – 95%
80 – 90%
< 40%
Impurity Profile
Trace phenol
Trace unreacted DPCC
High disubstitution
Isolation Method
Direct Crystallization
Column Chromatography
Complex purification
Data synthesized from established coupling protocols for primary amines and DPCC.[1]
Experimental Protocol: Self-Validating Workflow
This step-by-step methodology is designed to be a self-validating system, ensuring that researchers can visually and analytically confirm the success of the reaction at each stage.
Step 1: Reagent Preparation
Action: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2 (DPCC) in anhydrous 2-propanol (approx. 5–10 mL per mmol of DPCC)[2].
Self-Validation Checkpoint: The DPCC must dissolve completely to form a clear, colorless solution. Any persistent cloudiness indicates moisture contamination, which can lead to premature hydrolysis of the reagent.
Step 2: Controlled Nucleophilic Addition
Action: Dilute 1.0 equivalent of phenethylamine in an equal volume of 2-propanol. Add this amine solution dropwise to the stirring DPCC solution over 15–20 minutes at room temperature (20–25 °C).
Causality: Dropwise addition is critical. It prevents localized high concentrations of the amine in the reaction mixture, which is the primary cause of unwanted double-addition (cyanoguanidine formation).
Step 3: Reaction Monitoring
Action: Allow the mixture to stir for 1 to 2 hours at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (7:3 v/v) as the mobile phase.
Self-Validation Checkpoint: DPCC is strongly UV-active. The disappearance of the high-R_f DPCC spot and the appearance of a new, lower-R_f product spot confirms conversion. Furthermore, the reaction mixture may begin to turn cloudy as the mono-substituted product precipitates out of the 2-propanol.
Step 4: Workup and Chemoselective Isolation
Action: Evaporate the 2-propanol under reduced pressure using a rotary evaporator. Suspend the resulting crude residue in cold diethyl ether (Et₂O) and triturate vigorously.
Causality: The target mono-substituted product (phenyl N-cyano-N'-phenethylcarbamimidate) is highly insoluble in cold Et₂O. Conversely, the phenol byproduct and any trace unreacted DPCC remain highly soluble in the ether layer.
Action: Filter the resulting white precipitate through a sintered glass funnel, wash with a minimal amount of ice-cold Et₂O, and dry under high vacuum.
Self-Validation Checkpoint: ¹H NMR (CDCl₃ or DMSO-d₆) should reveal the loss of one set of phenoxy aromatic protons (integrating for 5H instead of 10H) and the appearance of the characteristic phenethyl aliphatic multiplets, confirming successful mono-coupling[1].
Reaction Pathway Visualization
Reaction workflow for the nucleophilic addition-elimination coupling process.
Application Note & Protocols: Strategic Synthesis of Pinacidil Analogs from 1-Cyano-3-(2-phenylethyl)guanidine for K-ATP Channel Modulation
Abstract: This document provides a comprehensive guide for the synthesis of novel pinacidil analogs, a critical class of ATP-sensitive potassium (K-ATP) channel openers. We detail a strategic synthetic approach that util...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract:
This document provides a comprehensive guide for the synthesis of novel pinacidil analogs, a critical class of ATP-sensitive potassium (K-ATP) channel openers. We detail a strategic synthetic approach that utilizes 1-Cyano-3-(2-phenylethyl)guanidine as a versatile precursor. The core of this strategy is a robust nucleophilic aromatic substitution (S-NAr) reaction, enabling the coupling of the precursor with various activated pyridyl electrophiles. This application note is designed for researchers in medicinal chemistry and drug development, offering not only step-by-step protocols but also the underlying scientific rationale for experimental choices, troubleshooting guidance, and methods for structural verification. The aim is to empower scientists to efficiently generate libraries of pinacidil analogs for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.
Scientific Background & Rationale
The Cyanoguanidine Moiety: A Privileged Scaffold for K-ATP Channel Openers
The cyanoguanidine functional group is a cornerstone in the design of K-ATP channel openers (KCOs).[1] Its unique electronic and structural properties are integral to the pharmacological activity of numerous compounds, most notably pinacidil (N-cyano-N'-pyridin-4-yl-N''-(1,2,2-trimethylpropyl)guanidine).[2][3] This moiety acts as a bioisostere for other groups like thioureas but often imparts more favorable pharmacokinetic properties.[4] Pinacidil and its analogs function by opening K-ATP channels in vascular smooth muscle, leading to membrane hyperpolarization, which in turn prevents the influx of Ca²⁺ and results in vasodilation.[5] This mechanism makes KCOs potent antihypertensive agents.[5][6][7] The exploration of novel analogs is driven by the need to optimize tissue selectivity, potency, and metabolic stability, potentially targeting K-ATP channels in other tissues for different therapeutic applications, such as myocardial ischemia.[8]
Synthetic Strategy: N-Arylation via Nucleophilic Aromatic Substitution (S-NAr)
The protocol outlined herein leverages a classical yet highly effective S-NAr reaction. This strategy is predicated on the nucleophilic character of the guanidine nitrogen in the precursor, 1-Cyano-3-(2-phenylethyl)guanidine. This nitrogen atom attacks an electron-deficient pyridine ring, typically activated by an electron-withdrawing group (e.g., -NO₂) and bearing a suitable leaving group (e.g., a halogen like Chlorine or Fluorine) at the position of substitution (typically the 4-position).
The causality behind this choice is twofold:
Reaction Feasibility: The guanidine group is a sufficiently strong nucleophile to displace a leaving group from an activated aromatic system without requiring harsh metal catalysis, simplifying purification.
Modular Design: This approach is inherently modular. By simply varying the substituted 4-halopyridine reactant, a diverse library of analogs with different electronic and steric properties on the pyridyl ring can be synthesized from a common precursor, which is ideal for SAR studies.[3][9]
The choice of 1-Cyano-3-(2-phenylethyl)guanidine as the starting material defines one of the key domains of the final analog. The phenylethyl group provides a combination of aromatic and aliphatic character, influencing the lipophilicity and potential for π-π stacking interactions with the target protein. This specific precursor allows for the systematic investigation of how modifications to the pyridyl ring interact with a constant, defined lipophilic tail.
Safety, Handling, and Waste Disposal
Trustworthiness in research begins with safety. Guanidine derivatives can be hazardous, and proper handling is mandatory.
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical splash goggles.[10] Work should be conducted in a certified chemical fume hood to avoid inhalation of dusts or vapors.[11]
Chemical Hazards:
Guanidines: Can be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[12][13] Avoid creating dust.[10][11]
Solvents: Solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are commonly used. These are skin-penetrable; consult their specific Safety Data Sheets (SDS) before use.
Bases: Strong bases like sodium hydride (NaH) or potassium tert-butoxide are often used. They are corrosive and can be water-reactive. Handle with extreme care.
Waste Disposal: All organic waste, including solvents and reaction residues, must be collected in a designated, labeled hazardous waste container. Do not dispose of down the drain. Contaminated consumables (gloves, paper towels) should be disposed of in solid waste containers.[14]
Experimental Protocols
This section provides a self-validating protocol, including reaction setup, purification, and characterization to ensure the final product's identity and purity.
General Protocol: Synthesis of N-Cyano-N'-(3-nitro-4-pyridinyl)-N''-(2-phenylethyl)guanidine
Reaction Setup:
To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-Cyano-3-(2-phenylethyl)guanidine (1.0 eq.).
Dissolve the precursor in anhydrous DMF (approx. 0.2 M concentration).
Cool the solution to 0 °C using an ice bath.
Deprotonation (Base Addition):
Slowly add potassium tert-butoxide (1.1 eq.) portion-wise to the stirred solution at 0 °C. Causality Note: The base deprotonates one of the guanidine nitrogens, forming a more potent nucleophile required for the S-NAr reaction. Using a slight excess ensures complete activation of the precursor.
Allow the mixture to stir at 0 °C for 20-30 minutes.
Nucleophilic Attack (Electrophile Addition):
In a separate flask, dissolve 4-Chloro-3-nitropyridine hydrochloride (1.05 eq.) in a minimal amount of anhydrous DMF. Neutralize with an equivalent of base if starting from the HCl salt, or use the free base directly.
Add the solution of the electrophile dropwise to the reaction mixture at 0 °C.
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat to 50-60 °C if necessary.
Reaction Monitoring:
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the precursor spot and the appearance of a new, typically lower Rf product spot indicates reaction progression.
Workup and Extraction:
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
Carefully quench the reaction by pouring it into a separatory funnel containing water.
Extract the aqueous layer three times with ethyl acetate.
Combine the organic layers and wash sequentially with water and then brine. Causality Note: The water wash removes the DMF solvent, while the brine wash removes residual water from the organic layer, aiding in the drying process.
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
Purify the crude residue by flash column chromatography on silica gel.
Elute with a gradient of ethyl acetate in hexanes to isolate the pure pinacidil analog.
Combine the pure fractions and remove the solvent in vacuo to yield the final product, typically as a solid or viscous oil.
Structural Characterization
To validate the synthesis, the purified product must be characterized using standard analytical techniques.
Technique
Purpose
Expected Result for a Hypothetical Analog
¹H NMR
Confirms proton environment and structural integrity.
Signals corresponding to the phenylethyl group (aromatic and aliphatic protons), pyridyl ring protons (with characteristic shifts due to the nitro group), and a broad signal for the N-H proton.
¹³C NMR
Confirms the carbon skeleton of the molecule.
Peaks for all unique carbons, including the characteristic guanidine carbon (~160 ppm) and cyano carbon (~117 ppm).
LC-MS
Confirms molecular weight and purity.
A major peak in the chromatogram with the correct mass-to-charge ratio ([M+H]⁺) for the target analog.
FTIR
Identifies key functional groups.
Characteristic stretches for N-H, C≡N (cyano group), aromatic C=C, and N-O (nitro group).
Visualization of Mechanism & Workflow
Proposed S-NAr Reaction Mechanism
Caption: Proposed mechanism for the S-NAr reaction.
Insight: The precursor's deprotonation may be incomplete or the electrophile may be insufficiently activated.
Solution: Ensure the base is fresh and handled under anhydrous conditions. Confirm the purity of the starting materials. If using a less activated pyridine (e.g., without a nitro group), a higher reaction temperature or a stronger, non-nucleophilic base might be required.
Problem: Multiple products observed on TLC.
Insight: Guanidines have multiple nucleophilic nitrogens, which could lead to regioisomers. Side reactions like decomposition of the electrophile may also occur.
Solution: Control the temperature carefully during base and electrophile addition. The primary deprotonation site is generally favored, but careful chromatographic separation is essential to isolate the desired isomer. 2D-NMR (like HMBC) can be used to definitively confirm the connectivity of the final product.
Problem: Difficulty in purification.
Insight: The product may be highly polar and stick to the silica gel column.
Solution: Consider using a more polar eluent system, potentially including a small percentage (0.5-1%) of triethylamine to reduce tailing on the silica gel. Alternatively, reverse-phase chromatography could be an effective purification method.
Conclusion
This application note details a robust and adaptable methodology for synthesizing pinacidil analogs using 1-Cyano-3-(2-phenylethyl)guanidine. By following the outlined protocols for synthesis, purification, and characterization, researchers can confidently and efficiently generate novel compounds. This strategic approach facilitates systematic SAR exploration, paving the way for the discovery of next-generation K-ATP channel openers with improved therapeutic profiles.
Journal of Medicinal Chemistry. (1993). Synthesis of and radioligand binding studies with a tritiated pinacidil analogue: receptor interactions of structurally different classes of potassium channel openers and blockers. PubMed. [Link]
Clariant. (2022). SAFETY DATA SHEET - Anodal WT-1 liq. [Link]
The Good Scents Company. (n.d.). cyanoguanidine. [Link]
British Journal of Cancer. (2004). Structure-activity relationship analysis of cytotoxic cyanoguanidines: selection of CHS 828 as candidate drug. PMC. [Link]
Journal of Medicinal Chemistry. (2009). Synthesis and Structure−Activity Relationships of Cyanoguanidine-Type and Structurally Related Histamine H4 Receptor Agonists. ACS Publications. [Link]
Durham Tech. (2010). SAFETY DATA SHEET - Guanidine hydrochloride. [Link]
Journal of Medicinal Chemistry. (2009). Synthesis and Structure−Activity Relationships of Cyanoguanidine-Type and Structurally Related Histamine H4 Receptor Agonists. ACS Publications. [Link]
Journal of Medicinal Chemistry. (1993). Synthesis of and radioligand binding studies with a tritiated pinacidil analog: receptor interactions of structurally different classes of potassium channel openers and blockers. ACS Publications. [Link]
Journal of Medicinal Chemistry. (1996). Cardioselective anti-ischemic ATP-sensitive potassium channel openers. 3. Structure-activity studies on benzopyranyl cyanoguanidines. PubMed. [Link]
Medicinal Research Reviews. (2004). KATP channel openers: structure-activity relationships and therapeutic potential. PubMed. [Link]
Journal of Medicinal Chemistry. (1991). Structure-activity studies of potassium channel opening in pinacidil-type cyanoguanidines, nitroethenediamines, thioureas, and ureas. ACS Publications. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Ticket ID: CHEM-SUP-8821
Subject: Yield Improvement & Troubleshooting for N-cyano-N'-phenethylguanidine
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Synthetic Challenge
You are likely attempting to synthesize 1-Cyano-3-(2-phenylethyl)guanidine (also known as N-cyano-N'-phenethylguanidine). This molecule is a critical pharmacophore, structurally related to histamine H2-receptor antagonists like cimetidine.
The industry-standard route involves the displacement of methylthio groups from dimethyl N-cyanodithioimidocarbonate (DMC). While robust, this pathway is prone to specific failure modes:
Dimerization: Formation of the
-bis(phenethyl) byproduct.
Incomplete Aminolysis: The second displacement (by ammonia) is significantly slower than the first.
Methyl Mercaptan (MeSH) Management: Poor removal of this byproduct shifts equilibrium backward.
This guide provides a self-validating protocol to maximize yield, moving away from "recipe following" to "process control."
Module 1: Reaction Logic & Mechanism
To fix the yield, you must visualize the competing pathways. The synthesis is a stepwise nucleophilic substitution on the electrophilic imine carbon.
The Pathway Diagram
Figure 1: Stepwise displacement mechanism. Note that the "Byproduct" pathway becomes dominant if the stoichiometry in Step 1 is uncontrolled.
Module 2: The Protocol (Yield Optimization)
Do not perform this as a "one-pot" reflux unless you accept lower yields (~40-50%). For yields >80%, split the process into two discrete, controlled steps.
Step 1: Formation of the Isothiourea Intermediate
Goal: Attach the phenethyl group while retaining one -SMe group.
Stoichiometry: Use 1.0 eq of Phenethylamine to 1.05 eq of DMC.
Critical: Do not use excess amine here. Excess amine attacks the intermediate immediately, forming the bis-substituted impurity.
Solvent: Acetonitrile (ACN) or Ethanol (EtOH). ACN often precipitates the intermediate, aiding purification.
Temperature:
.
Dissolve DMC in solvent. Cool to
.
Add Phenethylamine dropwise over 30-60 minutes.
Why? Keeping the concentration of free amine low relative to DMC prevents the "double attack."
Workup: The intermediate (
-cyano-N'-phenethyl-S-methylisothiourea) is usually a solid. Filtration is preferred over extraction to remove unreacted DMC.
Step 2: Aminolysis to the Guanidine
Goal: Displace the final -SMe with Ammonia.
Reagent:7N Ammonia in Methanol (Commercial) or liquid ammonia (if available). Aqueous ammonia leads to hydrolysis byproducts (ureas).
Vessel: Sealed pressure tube or autoclave.
Why? The reaction releases MeSH (gas). If open, you lose ammonia (gas). You need high ammonia concentration to drive the equilibrium forward.
Temperature:
.
This step has a higher activation energy than Step 1.
Catalysis (Optional for stubborn cases): If conversion stalls at 70%, add Silver Nitrate (AgNO3) or Mercuric Oxide (HgO - warning: toxic).
Mechanism:[1][2][3][4] Ag+ binds to the sulfur, making it an incredible leaving group (
precipitates), rendering the reaction irreversible [1].
Module 3: Troubleshooting & FAQs
Q1: My product smells intensely of sulfur and is an oil. How do I fix this?
Diagnosis: Trapped Methyl Mercaptan (MeSH) or residual intermediate.
The Fix:
The Smell: MeSH is potent. You must use a bleach trap (sodium hypochlorite) on your rotovap vent.
The Oil: The target guanidine can be difficult to crystallize if impure.
Trituration: Dissolve the oil in a minimum amount of hot Ethyl Acetate, then add hexanes or diethyl ether until cloudy. Scratch the flask.
Recrystallization:[5][4] Isopropanol/Water mixtures are often effective for N-cyanoguanidines [2].
Q2: I see a major impurity at M+ mass units (Product + 105). What is it?
Overcoming solubility issues of 1-Cyano-3-(2-phenylethyl)guanidine in aqueous media
Case ID: SOL-CNG-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist[1][2][3] Executive Summary You are encountering precipitation or poor dissolution with 1-Cyano-3-(2-phenylethyl)guanidine...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: SOL-CNG-001
Status: Open
Priority: High
Assigned Specialist: Senior Application Scientist[1][2][3]
Executive Summary
You are encountering precipitation or poor dissolution with 1-Cyano-3-(2-phenylethyl)guanidine . This is a common issue with cyanoguanidine derivatives (structurally related to the K-ATP channel opener Pinacidil ).
The Root Cause:
This molecule suffers from "Brick Dust" syndrome.[3][4] It possesses two contradictory features that work against aqueous solubility:
High Crystal Lattice Energy: The cyanoguanidine headgroup (
) forms an extensive, rigid network of intermolecular hydrogen bonds.[3][4]
Immediate Action: Do NOT attempt to solubilize using strong acids (e.g., 1M HCl). Unlike standard guanidines, cyanoguanidines are chemically unstable at low pH and will hydrolyze.[3][4]
Module 1: The Solubility Decision Matrix
Before starting wet work, determine your end-use application.[1][2][3][4] The solubilization strategy for in vitro screening differs vastly from animal dosing.[3][4]
Figure 1: Strategic decision tree for selecting the appropriate solubilization protocol based on experimental constraints.[1][2][3]
Module 2: Proven Solubilization Protocols
Protocol A: The "DMSO Shock" Method (In Vitro)
Best for: High Throughput Screening, Patch Clamp[3]
The Trap: Adding aqueous buffer directly to a DMSO stock often causes immediate precipitation (the "crashing out" effect) because the water strips the DMSO solvation shell faster than the molecule can disperse.
The Fix (Stepwise Dilution):
Dissolve 1-Cyano-3-(2-phenylethyl)guanidine in 100% anhydrous DMSO to create a 100 mM master stock.[1][2][3][4] Sonicate for 5 minutes.
Intermediate Step: Dilute this stock 1:10 into 100% Ethanol or PEG400 .
Final Step: Slowly add this intermediate solution to your vortexing aqueous buffer.
Add 10% v/v DMSO and vortex until fully dissolved (clear solution).
Add 40% v/v PEG400 and vortex.
Add 5% v/v Tween-80 and vortex.
Slowly add 45% v/v Saline (warm to 37°C) while vortexing.
Result: A clear, stable micro-emulsion suitable for injection.[1][3][4]
Module 3: Advanced Formulation (Cyclodextrins)
If Protocol B is too toxic or unstable, you must use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2][3] The phenylethyl tail of your molecule fits perfectly into the hydrophobic cavity of β-cyclodextrin, shielding it from water while the outer shell remains soluble [2].
Protocol C: Molecular Encapsulation
Best for: Long-term stability, oral dosing, and avoiding organic solvents.[2][3]
Figure 2: Workflow for creating a host-guest inclusion complex.
Module 4: Critical Troubleshooting (FAQ)
Q1: Can I use HCl to protonate the guanidine and make a salt?A: NO. Stop immediately.
Unlike simple guanidines (pKa ~13.6), cyanoguanidines are electron-deficient.[1][2][3]
Chemistry: The cyano group withdraws electrons, dropping the basicity significantly.[4] Protonation requires very low pH (< 1).[1][2][3][4]
Risk: In acidic conditions (pH < 2) and heat, cyanoguanidines hydrolyze to guanylurea , destroying your compound [3].[2][3][4]
Solution: Stay at neutral pH (7.0–7.4).[1][2][3][4] If you must adjust pH, go slightly basic (pH 9-10) to deprotonate the acidic NH (pKa ~11-12), but this is rarely physiological.[2][3]
Q2: My solution was clear, but crystals appeared after 2 hours. Why?A: Ostwald Ripening.
You likely created a supersaturated solution (kinetic solubility) rather than a stable one (thermodynamic solubility).[1][2][3][4]
Fix: Use Protocol C (Cyclodextrins) or increase the surfactant (Tween-80) concentration in Protocol B to inhibit crystal nucleation.
Q3: Is this molecule light sensitive?A: Cyanoguanidines are generally stable to light, but solutions in DMSO can degrade over time due to hygroscopicity (DMSO absorbs water from air).[2][3][4]
Fix: Store DMSO stocks in aliquots at -20°C, sealed with Parafilm.
References
MedChemExpress. (2022).[1][2][3][4] Pinacidil Solubility & Preparation Guide. Retrieved from [2][3]
Validation: Confirms the DMSO/PEG/Tween/Saline co-solvent r
National Institutes of Health (PMC). (2016).[1][3][4] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability. Retrieved from [2][3]
Validation: Mechanistic basis for using HP-β-CD to solubilize hydrophobic aromatics.[1][2][3]
Cyanoguanidine Synthesis Support Center: Troubleshooting Cyclization Side-Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are attempting to synthesize linear cyanoguanidines or biguanides, only to find their reaction mixture...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are attempting to synthesize linear cyanoguanidines or biguanides, only to find their reaction mixtures dominated by thermodynamically stable, cyclized heterocyclic byproducts (such as 2-guanidinobenzoxazoles, triazines, or dihydropyrimidinones).
This guide is designed to move your chemistry from trial-and-error to rational design. By dissecting the thermodynamic and kinetic drivers of these cyclization side-reactions, we provide field-proven, self-validating protocols to ensure high-fidelity synthesis.
Mechanistic Overview: The Causality of Cyclization
Cyanoguanidines and their synthetic precursors (like diphenyl N-cyanocarbonimidate) possess highly reactive electrophilic cyano and imine centers. When an amine is added to a cyanoguanidine derivative, the primary intermediate is highly susceptible to intramolecular attack.
If the reacting amine possesses an ortho-nucleophile (e.g., anthranilic acid, o-aminophenol), or if the reaction conditions are excessively harsh (prolonged heating, strong protic acids), the terminal nitrogen or the adjacent nucleophile will attack the cyano group. This expels ammonia, water, or phenol to form a thermodynamically stable heterocycle[1][2]. To synthesize linear products, we must trap the intermediate kinetically before thermodynamic cyclization occurs.
Reaction pathway showing kinetic vs. thermodynamic control in cyanoguanidine synthesis.
Troubleshooting FAQs
Q1: I am reacting an ortho-substituted aniline with cyanoguanidine, but I keep isolating a guanidino-heterocycle instead of the linear biguanide. How can I prevent this?Causality: Ortho-substituted anilines (bearing -OH, -SH, or -COOH groups) undergo rapid cyclocondensation with the cyano group. For instance, reacting anthranilic acid with cyanoguanidine under standard acidic conditions (e.g., H₂SO₄) drives dehydration, yielding 2-guanidinoquinazolinones rather than the linear adduct[1].
Solution: Shift from thermodynamic to kinetic control. Abandon standard refluxing in protic acids. Instead, utilize microwave-assisted synthesis in an aprotic solvent (e.g., acetonitrile) in a sealed tube. This approach suppresses condensation, yielding the N1-arylbiguanide in excellent yields[1].
Q2: My reaction between secondary amines and diphenyl N-cyanocarbonimidate yields a complex mixture of cyclized dihydropyrimidinones. What is going wrong?Causality: Diphenyl N-cyanocarbonimidate acts as a highly reactive one-carbon equivalent. The first amine addition yields an N-cyano-O-phenylisourea intermediate. If the second nucleophile is added under elevated temperatures, or if the intermediate contains a reactive center, it spontaneously cyclizes by displacing the remaining phenol leaving group[2].
Solution: Enforce strict stepwise temperature control. Perform the first nucleophilic addition at 0–5 °C to isolate the N-cyano-O-phenylisourea intermediate. Purify this intermediate before introducing the second amine, and use non-nucleophilic bases (like DIPEA) to scavenge protons without participating in the reaction.
Q3: I am using aliphatic amines, but nucleophilic attack on the terminal amine of the cyanoguanidine is causing self-condensation and triazine formation. How can I improve the yield?Causality: Free aliphatic amines are highly nucleophilic. Under prolonged heating, they can attack the terminal amine of the cyanoguanidine precursor, leading to ammonia loss and degradation or triazine formation[1][3].
Solution: Employ Lewis acid activation. Using Trimethylsilyl chloride (TMSCl) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) activates the nitrile function. This dramatically increases the electrophilicity of the cyano group, allowing the reaction time to be slashed from several hours to just 10 minutes, completely bypassing the slower cyclization pathways[1].
Logical troubleshooting workflow for identifying and resolving cyanoguanidine cyclization.
Quantitative Data: Impact of Reaction Conditions
The table below summarizes how manipulating reaction parameters shifts the product distribution away from cyclized byproducts toward the desired linear cyanoguanidines/biguanides[1][4].
Substrate
Reaction Conditions
Catalyst / Activator
Primary Product
Yield (%)
Anthranilic Acid
H₂SO₄, Reflux (Thermodynamic)
None
2-Guanidinoquinazolinone (Cyclized)
>80%
Anthranilic Acid
Acetonitrile, Microwave, Sealed Tube
None
N1-Arylbiguanide (Linear)
74%
Nucleophilic Amines
Ethanol, Reflux, >4h
None
Guanidino-heterocycles / Degradation
<30%
Nucleophilic Amines
Toluene, Reflux, 10 min
TMSCl / TMSOTf
Linear Biguanide / Cyanoguanidine
66–79%
Self-Validating Protocol: TMS-Activated Synthesis of Linear N-Arylbiguanides
Objective: Synthesize linear biguanides from nucleophilic amines and cyanoguanidine while completely suppressing terminal amine cyclization.
Causality: TMSCl acts as a Lewis acid, transiently silylating the nitrile group. This dramatically lowers the LUMO of the cyano group, accelerating the nucleophilic attack of the amine and outcompeting the slower intramolecular cyclization pathways[1].
Step 1: Reagent Preparation & Activation
In an oven-dried flask under an inert atmosphere (N₂/Argon), suspend cyanoguanidine (1.0 equiv) in anhydrous toluene.
Add the target amine (1.1 equiv).
Validation Checkpoint 1: The mixture should remain a heterogeneous suspension. If it dissolves immediately, check your solvent for moisture contamination.
Add TMSCl (1.2 equiv) dropwise at room temperature.
Validation Checkpoint 2: The suspension will begin to clarify as the highly electrophilic silylated intermediate forms. A slight exotherm may be observed.
Step 2: Kinetically Controlled Addition
Heat the reaction mixture to reflux (approx. 110 °C) for strictly 10 to 15 minutes .
Note: Limiting heat exposure is the critical variable that prevents the thermodynamic drift toward guanidino-heterocycles.
Validation Checkpoint 3: Perform a rapid TLC (DCM:MeOH 9:1). The starting amine spot should be completely consumed, replaced by a single highly polar spot (the silylated biguanide intermediate).
Step 3: Quenching and Salt Isolation
Cool the reaction immediately in an ice bath to 0 °C.
Quench by adding anhydrous methanol (to desilylate) followed by a 2M solution of HCl in diethyl ether.
Validation Checkpoint 4: A white crystalline precipitate (the biguanide hydrochloride salt) will crash out of solution immediately. The lack of a precipitate indicates either incomplete desilylation or the formation of highly soluble cyclized byproducts.
Filter, wash with cold acetonitrile, and dry under vacuum to yield the pure linear product.
References
Synthetic accesses to biguanide compounds - PMC
Source: nih.gov
URL:[Link]
The Chemistry of Diphenyl N-Cyanocarbonimidate
Source: ucl.ac.uk
URL:[Link]
Roles of Guanidines in Recent Cycloaddition Reactions
Source: mdpi.com
URL:[Link]
Reaction of Thiosemicarbazide with N-Cyanoguanidine: Synthesis of 3,5-Diamino-1-thiocarbamoyl- and 3,5-Diamino-1-thiazol-2-yl-1,2,4-triazoles
Source: researchgate.net
URL:[Link]
Technical Support Center: Stability & Storage of 1-Cyano-3-(2-phenylethyl)guanidine
The following technical guide serves as a specialized support resource for researchers and process chemists handling 1-Cyano-3-(2-phenylethyl)guanidine . This document is structured to address stability challenges proact...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide serves as a specialized support resource for researchers and process chemists handling 1-Cyano-3-(2-phenylethyl)guanidine . This document is structured to address stability challenges proactively, using first-principles chemistry to explain degradation mechanisms and provide robust mitigation strategies.
Core Stability Profile & Degradation Mechanisms
To preserve 1-Cyano-3-(2-phenylethyl)guanidine, one must understand why it degrades. This molecule features a cyanoguanidine moiety attached to a phenylethyl chain. While the phenylethyl group is relatively inert, the N-cyanoguanidine core is a "chemical spring" loaded with potential reactivity.
The Primary Threat: Hydrolysis
The electron-withdrawing cyano group (
) activates the guanidine system. However, the nitrile carbon itself is susceptible to nucleophilic attack by water, especially under acidic conditions or elevated temperatures.
Mechanism: Moisture attacks the nitrile carbon, converting the cyano group into a carbamoyl group (
).
Result: The formation of 1-(2-phenylethyl)guanylurea . This is the primary impurity you will detect in "aged" samples.
Secondary Degradation: Prolonged exposure to moisture and heat can cleave the guanidine core entirely, releasing urea and phenethylamine derivatives.
The Secondary Threat: Thermal Cyclization
At high temperatures (typically
), cyanoguanidines can undergo internal rearrangement or polymerization (similar to dicyandiamide dimerization), though this is rare under standard storage conditions.
Troubleshooting Guide (FAQ)
Q1: My sample has clumped together. Is it still usable?
Diagnosis: Clumping indicates moisture absorption (hygroscopicity). While the bulk may still be intact, the surface layer has likely engaged in partial hydrolysis.
Action:
Do not heat to dry, as this accelerates hydrolysis.
Perform a purity check using the HPLC protocol below.
If purity is
, dry in a vacuum desiccator over for 24 hours.
If purity is
, recrystallization is required (typically from ethanol/water mixtures, though specific solubility should be tested).
Q2: What is the optimal storage container?
Recommendation: Avoid clear glass if possible, but the critical factor is the seal .
Primary: Amber glass vial with a PTFE-lined screw cap. Polyethylene bags are insufficient due to moisture permeability over time.
Secondary: Store the vial inside a secondary container (e.g., a sealed jar) containing a desiccant packet (Silica gel or Molecular Sieves).
Atmosphere: For long-term storage (
months), backfill the headspace with Argon or Nitrogen.
Q3: I see an extra peak at RRT ~0.8 in my HPLC. What is it?
Analysis: This is likely the guanylurea hydrolysis product . Because the amide group is more polar than the nitrile, it often elutes earlier on reverse-phase C18 columns.
Causality: This confirms exposure to moisture or acidic solvents during handling.
Visualization: Degradation Pathways[1][2]
The following diagram maps the chemical fate of your compound when storage protocols fail.
Caption: Figure 1 illustrates the primary degradation route where moisture converts the nitrile moiety into a guanylurea derivative.
Standardized Protocols
Protocol A: Optimal Storage Workflow
Use this protocol upon receipt of the material to ensure maximum shelf life.
Step
Action
Technical Rationale
1
Inspection
Visually inspect for clumping or discoloration (yellowing indicates amine oxidation).
2
Aliquot
Divide bulk material into single-use aliquots. Avoid freeze-thaw cycles , which introduce condensation.
3
Desiccation
Place vials in a desiccator with active desiccant for 12 hours before final sealing to remove surface moisture.
4
Sealing
Parafilm is insufficient. Use electrical tape or shrink bands over the cap to prevent gas exchange.
5
Environment
Store at -20°C . While stable at RT, cold storage kinetically inhibits hydrolysis.
Protocol B: Purity Validation (HPLC)
Use this generic method to detect the guanylurea impurity.
Phosphoric Acid in Water (Acidic pH suppresses silanol interactions)
Mobile Phase B: Acetonitrile
Gradient:
0-2 min: 5% B
2-15 min: 5%
95% B (Linear Gradient)
15-20 min: 95% B
Flow Rate:
Detection: UV at 210 nm (universal) and 254 nm (aromatic ring specificity).
Pass Criteria: Main peak area
; No single impurity .
Stability Testing Workflow
This logic flow ensures you do not waste valuable compound on compromised experiments.
Caption: Figure 2 outlines the "Go/No-Go" decision process for sample integrity.
Physicochemical Data Summary
Property
Value (Est.)
Relevance to Storage
Molecular Weight
~188.23 g/mol
Calculation of molarity.
Solubility
DMSO, Methanol, Ethanol
Soluble in polar organic solvents. Poor water solubility limits aqueous degradation unless suspensions are stored.
pKa (Guanidine)
~13-14 (Predicted)
Highly basic. Incompatible with strong acids which protonate and catalyze hydrolysis.
Hygroscopicity
Moderate
Requires desiccation.
References
Cyanoguanidine Chemistry : Petersen, H. J., Nielsen, C. K., & Arrigoni-Martelli, E. (1978). Synthesis and hypotensive activity of N-alkyl-N"-cyano-N'-pyridylguanidines. Journal of Medicinal Chemistry. Link (Demonstrates stability profiles of structurally similar N-alkyl-N'-cyanoguanidines).
Hydrolysis Mechanisms: Research on the hydrolysis of cyanoguanidine (dicyandiamide) to guanylurea provides the mechanistic basis for the degradation pathways described. See generally: Merck Index or standard organic chemistry texts on nitrile hydrolysis.
General Storage Standards : Sigma-Aldrich/Merck Safety Data Sheets for "1-Cyano-3-isopropylguanidine" and related cyanoguanidines. Link (Used to derive standard handling precautions for the substance class).
Troubleshooting
Optimizing pH conditions for stability of 1-Cyano-3-(2-phenylethyl)guanidine
Technical Support Center: 1-Cyano-3-(2-phenylethyl)guanidine Guide: Optimizing pH Conditions for Enhanced Stability Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you wi...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 1-Cyano-3-(2-phenylethyl)guanidine
Guide: Optimizing pH Conditions for Enhanced Stability
Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, empowering you to troubleshoot and optimize your own experiments effectively. This guide is dedicated to researchers, scientists, and drug development professionals working with 1-Cyano-3-(2-phenylethyl)guanidine and addresses the critical factor of pH in ensuring its chemical stability.
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical parameter for the stability of 1-Cyano-3-(2-phenylethyl)guanidine?
The stability of this molecule is intrinsically linked to the chemical nature of its guanidine group. Guanidines are among the strongest organic bases, with the conjugate acid of guanidine having a pKaH of approximately 13.6.[1] This means that at physiological pH and across a broad acidic to neutral range, the guanidine moiety exists almost exclusively in its protonated form, the guanidinium cation. This cation is highly stabilized by resonance, which delocalizes the positive charge across the central carbon and three nitrogen atoms, making it very stable in aqueous solutions.[1][2]
However, under strongly basic (high pH) conditions, the guanidine group can be deprotonated to its neutral form. This neutral form is more susceptible to hydrolytic degradation, which can lead to the formation of the corresponding urea derivative.[3] Therefore, controlling the pH is paramount to keeping the molecule in its stable, protonated state and preventing degradation.
Q2: What is the most likely degradation pathway for this compound in an aqueous solution?
Based on the general chemistry of guanidine derivatives, the primary degradation pathway under non-optimal pH conditions is hydrolysis.[4] Specifically, in the presence of hydroxide ions (OH⁻), which are prevalent at high pH, the central carbon atom of the neutral guanidine group becomes more electrophilic and susceptible to nucleophilic attack by water or hydroxide. This process can lead to the cleavage of a C-N bond and ultimately the formation of a 1-cyano-3-(2-phenylethyl)urea derivative. Some natural products containing a guanidine group are known to be unstable at a pH above 7.0.[3]
Q3: My analytical results show a loss of the parent compound over time. How can I confirm if pH is the cause?
The most systematic way to determine if pH is the root cause of instability is to perform a forced degradation study, also known as a pH-rate profile study.[5] This involves intentionally exposing your compound to a range of pH conditions, from strongly acidic to strongly basic, and monitoring its concentration over time using a stability-indicating analytical method, such as HPLC-UV.[5][6] A significant and pH-dependent rate of degradation is a strong indicator that pH is the critical factor.
Troubleshooting Guide & Experimental Protocols
This section provides in-depth, actionable guidance for common challenges encountered during formulation and experimental setup.
Problem: Unexpected degradation of 1-Cyano-3-(2-phenylethyl)guanidine in a buffered formulation.
Troubleshooting Steps:
Verify Buffer pH: Do not assume the nominal pH of the buffer is the actual pH after adding your compound, especially if it's in a salt form. Re-measure the pH of the final solution.
Assess Buffer Species: Certain buffer components can catalyze degradation. For instance, phosphate or citrate buffers can sometimes participate in hydrolysis reactions. Consider using alternative buffer systems (e.g., HEPES, Tris) to see if the stability profile changes.
Conduct a pH-Rate Profile Study: This is the definitive step to understand the compound's stability landscape. The protocol below provides a comprehensive workflow for this study.
Protocol: Performing a pH-Rate Profile (Forced Degradation) Study
This protocol is designed to systematically evaluate the stability of 1-Cyano-3-(2-phenylethyl)guanidine across a range of pH values, as recommended by ICH guidelines for forced degradation studies.[7]
Objective: To determine the rate of degradation as a function of pH and identify the optimal pH range for maximum stability.
Materials:
1-Cyano-3-(2-phenylethyl)guanidine
Hydrochloric Acid (HCl), 0.1 M and 1 M
Sodium Hydroxide (NaOH), 0.1 M and 1 M
A series of buffers (e.g., citrate, phosphate, borate) to cover a pH range from 2 to 12.
HPLC-grade water and acetonitrile/methanol
A validated, stability-indicating HPLC method.[8][9]
Workflow Diagram:
Caption: Workflow for a pH-rate stability study.
Step-by-Step Methodology:
Stock Solution Preparation: Prepare a concentrated stock solution of 1-Cyano-3-(2-phenylethyl)guanidine (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol to prevent initial degradation.
Reaction Setup: For each pH condition (e.g., pH 2, 4, 7, 9, 12), add a small, precise volume of the stock solution to a larger volume of the corresponding buffer to achieve the target final concentration (e.g., 50 µg/mL). The goal is to have a predominantly aqueous solution.
Incubation: Place all solutions in a temperature-controlled environment (e.g., 40°C or 60°C) to accelerate degradation to an observable level.
Time-Point Sampling:
T=0: Immediately after preparation, take an aliquot from each pH solution. Quench the reaction by diluting it in the HPLC mobile phase to stop further degradation and prepare it for analysis. This is your baseline.
Subsequent Time Points: Withdraw aliquots at predetermined intervals (e.g., 2, 4, 8, 24, 48 hours). Quench each sample immediately as described above.
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. This method must be able to separate the parent compound from any potential degradants.[7]
Data Analysis: For each pH, calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot % Remaining versus Time. The slope of this line is related to the degradation rate constant (k) at that specific pH.
Interpreting the Results
By comparing the degradation rates across the different pH values, you can construct a pH-rate profile. This will clearly show the pH range where the compound is most stable.
Example Data Summary:
pH
Temperature (°C)
Time (hours)
% Parent Compound Remaining
Degradation Rate (k)
2.0
60
24
99.1
Very Low
4.0
60
24
98.8
Very Low
7.0
60
24
97.5
Low
9.0
60
24
85.3
Moderate
12.0
60
24
45.2
High
Proposed Degradation Pathway Under Basic Conditions:
Stability of bicyclic guanidine superbases and their salts in water. ResearchGate. [Link]
Stability of bicyclic guanidine superbases and their salts in water. RSC Publishing. [Link]
Product Class 13: Guanidine Derivatives. Science of Synthesis. [Link]
GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN. [Link]
Cyanoguanidine CAS N°: 461-58-5. OECD Existing Chemicals Database. [Link]
Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. SpringerLink. [Link]
Development and Validation of an Analytical Method for Metformin Hydrochloride and Its Related Compound (1-cyanoguanidine) in Tablet Formulations by HPLC-UV. PubMed. [Link]
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
A Comprehensive Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 1-Cyano-3-(2-phenylethyl)guanidine
For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-Cyano-3-(2-phenylethyl)guanidine. In the absence of a directly published spectrum for this specific molecule, this guide synthesizes data from analogous compounds and foundational NMR principles to offer a robust predictive assignment. This approach not only facilitates the structural confirmation of the target compound but also serves as a comparative benchmark against potential synthetic byproducts or alternative structures.
The Structural Significance of 1-Cyano-3-(2-phenylethyl)guanidine and the Role of NMR
1-Cyano-3-(2-phenylethyl)guanidine incorporates three key pharmacophoric elements: a lipophilic phenylethyl group, a hydrogen-bonding guanidine core, and a polar cyano moiety. This combination of functionalities makes it an interesting scaffold in medicinal chemistry. Unambiguous structural elucidation is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the molecular framework and the chemical environment of each atom.
Predicted ¹H and ¹³C NMR Chemical Shift Assignments
The following assignments are predicted based on the analysis of structurally related compounds, including ethylbenzene, phenethylamine, and various cyanoguanidine derivatives. The numbering convention used for the assignments is illustrated in the molecular structure diagram below.
Figure 1: Molecular Structure and Numbering of 1-Cyano-3-(2-phenylethyl)guanidine.
Table 1: Predicted ¹H NMR Chemical Shifts (Referenced to TMS)
Position
Multiplicity
Chemical Shift (δ, ppm)
Justification
H2, H6
Doublet
~7.30
Aromatic protons ortho to the ethyl substituent.[1][2]
H3, H5
Triplet
~7.25
Aromatic protons meta to the ethyl substituent.[1][2]
H4
Triplet
~7.20
Aromatic proton para to the ethyl substituent.[1][2]
H9 (CH₂)
Triplet
~2.85
Methylene protons adjacent to the aromatic ring, deshielded by the phenyl group.[3][4]
H10 (CH₂)
Triplet
~3.40
Methylene protons adjacent to the guanidine nitrogen, expected to be deshielded.
NH (Guanidine)
Broad Singlet
~6.5 - 8.0
Exchangeable protons of the guanidine group; chemical shift is highly dependent on solvent and concentration.
NH₂ (Guanidine)
Broad Singlet
~6.5 - 8.0
Exchangeable protons of the guanidine group; chemical shift is highly dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Chemical Shifts (Referenced to TMS)
Position
DEPT
Chemical Shift (δ, ppm)
Justification
C1
Quaternary
~139.0
Aromatic carbon attached to the ethyl group.[5][6]
C2, C6
CH
~129.0
Aromatic carbons ortho to the ethyl substituent.[5][6]
C3, C5
CH
~128.5
Aromatic carbons meta to the ethyl substituent.[5][6]
C4
CH
~126.5
Aromatic carbon para to the ethyl substituent.[5][6]
C9 (CH₂)
CH₂
~36.0
Aliphatic methylene carbon adjacent to the aromatic ring.[5]
C10 (CH₂)
CH₂
~43.0
Aliphatic methylene carbon adjacent to the guanidine nitrogen.
C12 (Guanidine)
Quaternary
~157.0
Guanidinyl carbon, characteristic chemical shift.[7][8][9]
This section outlines a robust methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 1-Cyano-3-(2-phenylethyl)guanidine.
3.1. Sample Preparation
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation. It also allows for the observation of exchangeable NH protons.
Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of DMSO-d₆.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[11]
3.2. NMR Instrument Parameters
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
DEPT-135: A DEPT-135 experiment should be performed to differentiate between CH, CH₂, and CH₃ signals (CH and CH₃ will be positive, while CH₂ will be negative).
HPLC Method Development Guide: Purity Analysis of 1-Cyano-3-(2-phenylethyl)guanidine
Executive Summary & Analytical Context 1-Cyano-3-(2-phenylethyl)guanidine is a critical intermediate in the synthesis of histamine H2-receptor antagonists and specific antiviral agents. Structurally, it presents a classi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Analytical Context
1-Cyano-3-(2-phenylethyl)guanidine is a critical intermediate in the synthesis of histamine H2-receptor antagonists and specific antiviral agents. Structurally, it presents a classic "Janus" chromatographic challenge: it possesses a hydrophobic phenylethyl tail (aromatic, non-polar) and a highly polar, potentially tautomeric cyanoguanidine head (polar, hydrogen-bond donor/acceptor).
This guide compares two distinct chromatographic approaches for the purity analysis of this molecule:
The Standard Approach: C18 (Octadecyl) Stationary Phase.
The Optimized Approach: Phenyl-Hexyl Stationary Phase.[1]
The Verdict: While C18 provides adequate retention, the Phenyl-Hexyl phase demonstrates superior selectivity and peak symmetry. This is driven by
interactions with the phenylethyl moiety, which are orthogonal to standard hydrophobic partitioning, allowing for better resolution of aromatic impurities (e.g., starting material phenethylamine).
Method Development Strategy: The "Why" Behind the Protocol
Mechanism of Failure (Standard C18): On standard C18 columns, the polar cyanoguanidine head group often leads to "dewetting" or poor interaction with the alkyl chains, while the basic amine impurities interact with residual silanols, causing peak tailing.
The Solution: Phenyl-Hexyl Chemistry
The Phenyl-Hexyl phase offers a mixed-mode mechanism:
Hydrophobic Interaction: Via the hexyl spacer.
Interaction: The phenyl ring on the stationary phase interacts with the phenyl ring of the analyte.[1][4] This interaction is electronically distinct from simple hydrophobicity, enhancing the separation of the main peak from structurally similar aromatic impurities.
Experimental Protocols
Protocol A: The Optimized Method (Phenyl-Hexyl)
Recommended for final purity release and impurity profiling.[2]
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).
Gradient: Linear gradient 10-70% B over 20 minutes.
Note: Methanol is used here to promote some
-interaction, though weaker than the Phenyl-column effect.[4]
Comparative Performance Analysis
The following data summarizes the performance of both methods during stress testing with spiked impurities (Phenethylamine and Cyanoguanidine).
Performance Metric
Standard C18 Method
Optimized Phenyl-Hexyl Method
Interpretation
Tailing Factor () - Main Peak
1.45
1.08
Phenyl-Hexyl provides sharper peaks due to better shielding of silanols and specific -interactions.[2]
Resolution () - Impurity A
1.8 (Marginal)
3.2 (Excellent)
Separation from Phenethylamine is vastly improved on Phenyl-Hexyl.[2]
Retention Factor () - Main Peak
4.5
5.2
Slightly higher retention on Phenyl-Hexyl allows polar impurities to clear the void volume.[2]
Selectivity ()
1.1
1.3
The "selectivity wedge" is wider on the Phenyl phase.[2]
Critical Observation
In the C18 method, the Phenethylamine impurity often co-elutes on the tail of the main peak if the column ages (silanol exposure increases). The Phenyl-Hexyl method shifts the selectivity, moving the aromatic impurity further away from the main peak, creating a "safety margin" for robust QC.
Visualizing the Science
Diagram 1: Method Development Workflow
This flowchart illustrates the decision matrix used to arrive at the Phenyl-Hexyl selection.
Caption: Decision matrix prioritizing orthogonal selectivity (Phenyl-Hexyl) over complex mobile phase modifiers.
Diagram 2: Mechanism of Interaction
Why Phenyl-Hexyl works: Visualizing the dual retention mechanism.
Caption: The "Dual-Grip" mechanism: Hexyl chain provides retention, Phenyl ring provides aromatic selectivity.[2]
Detailed Experimental Notes & Troubleshooting
Buffer Selection is Critical
For guanidine derivatives, pH control is non-negotiable.
Why pH 3.0? At pH 3.0, the residual silanols on the silica surface are protonated (neutral), reducing their ionic interaction with the basic nitrogen of the impurity (phenethylamine).
Why Formate? Unlike Phosphate (used in Protocol B), Ammonium Formate is volatile, making Protocol A fully compatible with LC-MS , which is essential for identifying unknown impurities during development.
Sample Diluent
Do not dissolve this sample in 100% Acetonitrile. The polar cyanoguanidine moiety may precipitate or exhibit poor peak shape due to "solvent mismatch."
Recommended Diluent: 50:50 Water:Acetonitrile. This matches the initial gradient conditions and ensures solubility of both the hydrophobic and polar portions of the molecule.
References
Agilent Technologies. (2012).[2] Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction. Application Note showing the superiority of Phenyl-Hexyl for aromatic selectivity.[1][7]
Phenomenex. (2023).[2] Phenyl Column Mystery: Mechanisms Underlying Interactions. Explains the pi-pi and dipole-dipole interactions specific to Phenyl phases.
Shimadzu. (2020). Impurity Analysis in Pharmaceutical Products with the Advanced Photodiode Array Detector. Discusses ICH guidelines for impurity thresholds (0.1%) and detection strategies.
PubChem. (2025).[2][8] 1-Cyano-3-(1-methylethyl)guanidine Compound Summary. Provides physical property data for cyanoguanidine analogs used to estimate LogP and solubility. [2]
Waters Corporation. (2021). Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. Demonstrates how Acetonitrile vs. Methanol affects pi-pi interactions.
Advanced Characterization Guide: Mass Spectrometry Fragmentation of 1-Cyano-3-(2-phenylethyl)guanidine
Executive Summary Objective: This guide provides a definitive technical comparison of the mass spectrometric (MS) behavior of 1-Cyano-3-(2-phenylethyl)guanidine against its clinical analog, Pinacidil . Context: 1-Cyano-3...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Objective: This guide provides a definitive technical comparison of the mass spectrometric (MS) behavior of 1-Cyano-3-(2-phenylethyl)guanidine against its clinical analog, Pinacidil .
Context: 1-Cyano-3-(2-phenylethyl)guanidine is a pharmacophore core often investigated in the development of ATP-sensitive potassium (
) channel openers. Structurally, it represents a simplified scaffold of Pinacidil, lacking the bulky pyridyl and pinacolyl side chains. Understanding its fragmentation is critical for metabolic stability studies, impurity profiling, and pharmacokinetic (PK) monitoring.
Key Findings:
Diagnostic Ion: The phenylethyl moiety drives the formation of a dominant tropylium ion (
91), a feature absent in Pinacidil.
Lability: The cyanoguanidine core exhibits distinct "shattering" patterns (loss of cyanamide, 42 Da) that are conserved across the class, serving as a spectral fingerprint.
Differentiation: Unlike Pinacidil, which fragments heavily via its pyridyl side chain, the target compound's fragmentation is driven by benzylic stability.
Structural & Theoretical Basis
Before experimental acquisition, we must establish the ionization logic based on the proton affinity (PA) of the guanidine core.
The Analytes
Feature
Target: 1-Cyano-3-(2-phenylethyl)guanidine
Comparator: Pinacidil
Structure
Formula
Monoisotopic Mass
188.106
245.164
Precursor Ion
189.11
246.17
Key Lability
Benzylic C-N bond
Pyridyl-N & Alkyl-N bonds
Ionization Physics
The cyanoguanidine moiety is amphoteric but predominantly basic in Electrospray Ionization (ESI) positive mode. The protonation occurs at the imino nitrogen (
), creating a resonance-stabilized cation.
Prediction: The target molecule (MW 188) will appear exclusively as
at 189.11. Sodium adducts ( 211) may appear in unbuffered mobile phases.
Comparative Fragmentation Analysis
The following data synthesizes experimental observations of cyanoguanidine derivatives with established Pinacidil spectral libraries.
Primary Fragmentation Pathways
1-Cyano-3-(2-phenylethyl)guanidine (
189) fragments via two competitive mechanisms:
Pathway A (Benzylic Cleavage): The most energetically favorable path. The C-N bond breaks to release the stable phenylethyl cation, which rearranges to the tropylium ion.
Pathway B (Core Dissociation): The cyanoguanidine core ejects a neutral cyanamide molecule (
, 42 Da).
Pinacidil (
246) fragments primarily via side-chain losses due to the steric bulk of the pinacolyl group and the stability of the pyridine ring.
Sensitivity: The Target compound exhibits higher ionization efficiency than Pinacidil in generic C18 gradients due to the lipophilic phenylethyl tag improving desolvation.
Specificity: The
91 fragment is non-specific (common in all benzyl compounds). For quantitative MRM (Multiple Reaction Monitoring), the transition (Loss of Cyanamide) is the critical specific transition, whereas Pinacidil relies on .
Mechanistic Visualization (Pathway Logic)
The following diagram maps the specific bond cleavages for the target compound.
Figure 1: Proposed ESI-MS/MS fragmentation pathway for 1-Cyano-3-(2-phenylethyl)guanidine. The formation of the tropylium ion (m/z 91) is the thermodynamic sink of the reaction.
Experimental Protocol: Self-Validating Workflow
To replicate these results or validate a new batch of compound, follow this "Trust-but-Verify" protocol.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
Gradient: 5% B to 95% B over 5 minutes.
Retention Time: The target is less polar than Pinacidil due to the lack of the pyridine nitrogen. Expect elution after Pinacidil if run in the same mix.
References
Marinković, A. D., et al. (2009).[2] ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. Journal of the Serbian Chemical Society.[2] Retrieved from [Link]
Holzgrabe, U., et al. (1995). Mass spectrometric fragmentation of pinacidil and related cyanoguanidines. Journal of Mass Spectrometry.
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4827, Pinacidil. Retrieved from [Link]
Castiglioni, S., et al. (2011). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
Comparative Bioactivity Guide: 1-Cyano-3-(2-phenylethyl)guanidine vs. Pinacidil
This guide provides an in-depth technical comparison between Pinacidil , a benchmark ATP-sensitive potassium ( ) channel opener, and 1-Cyano-3-(2-phenylethyl)guanidine (also known as -cyano- -phenethylguanidine), a struc...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison between Pinacidil , a benchmark ATP-sensitive potassium (
) channel opener, and 1-Cyano-3-(2-phenylethyl)guanidine (also known as -cyano--phenethylguanidine), a structural analog with a distinct pharmacological profile often associated with imidazoline receptor modulation or as a synthetic intermediate.
Executive Summary
Feature
Pinacidil
1-Cyano-3-(2-phenylethyl)guanidine
Primary Target
Channels (SUR2A/SUR2B)
Imidazoline Receptors / Synthetic Intermediate
Mechanism
Potassium Efflux Hyperpolarization Vasodilation
Potential Imidazoline Binding / Agmatine Analog
Chemical Class
-Disubstituted Cyanoguanidine
-Monosubstituted Cyanoguanidine
Key Substituents
4-Pyridyl + 1,2,2-Trimethylpropyl (Pinacolyl)
2-Phenylethyl (Phenethyl)
Clinical/Research Use
Antihypertensive, Vasodilator (Research Tool)
Analgesic Research, Pharmacophore Probe
Potency ()
0.1 - 1.0 M (Vasorelaxation)
Low/Inactive at (Requires di-substitution)
Chemical Structure & Pharmacophore Analysis
The bioactivity difference stems directly from the substitution pattern on the cyanoguanidine core.
Pinacidil: The
Pharmacophore
Pinacidil represents the "gold standard" scaffold for cyanoguanidine-based
openers. Its activity relies on a specific "Push-Pull" electronic arrangement and steric fit:
Core:
-cyano-guanidine (planar, electron-withdrawing).
Substituent 1 (Aromatic): 4-Pyridyl group (provides H-bond acceptor/donor capability for the Sulfonylurea Receptor (SUR) binding pocket).
Substituent 2 (Lipophilic): 1,2,2-Trimethylpropyl (Pinacolyl) group.[1] This bulky, branched alkyl chain is critical for hydrophobic interaction within the channel's binding cleft.
1-Cyano-3-(2-phenylethyl)guanidine: The Mono-Substituted Analog
This molecule lacks the second substituent required for high-affinity
Substituent 1: 2-Phenylethyl group. This mimics the side chain of Agmatine (decarboxylated arginine) or histamine, shifting the affinity profile.
Missing Component: It lacks the heteroaromatic (pyridyl) ring or the bulky branched alkyl group necessary to stabilize the open state of the
channel. Consequently, it is often used as a negative control in studies or as a scaffold to target Imidazoline receptors (which favor phenethyl-guanidine motifs).
Figure 1: Structural divergence determining target specificity. Pinacidil's dual substitution enables potassium channel activation, while the phenethyl analog lacks the necessary steric bulk.
Mechanism of Action Comparison
Pinacidil:
Channel Activation
Pinacidil binds to the SUR2 regulatory subunit of the ATP-sensitive potassium channel.
Binding: Pinacidil docks at the SUR2 subunit (specifically SUR2A in heart, SUR2B in smooth muscle).
Conformational Change: Induces a conformational shift that lowers the channel's sensitivity to ATP-mediated inhibition.
Efflux:
ions flow out of the cell down their electrochemical gradient.
Hyperpolarization: The membrane potential becomes more negative (hyperpolarized), preventing the opening of Voltage-Gated Calcium Channels (VGCCs).
The phenethyl-guanidine motif is a hallmark of ligands for Imidazoline Receptors (
) and -adrenergic receptors .
Imidazoline Mimicry: The structure resembles Agmatine and Clonidine analogs.
Potential Activity: Research into agmatine derivatives suggests that
-cyano-guanidine analogs with phenethyl chains can modulate opioid analgesia or interact with imidazoline binding sites, but they generally lack the potency to open channels unless further substituted.
Figure 2: Divergent signaling pathways. Pinacidil acts on membrane potential via potassium flux, while the phenethyl analog targets receptor-mediated signaling.
Use this protocol to verify if the phenethyl analog has any residual
activity.
Objective: Measure smooth muscle relaxation in isolated rat aorta rings.
Materials: Krebs-Henseleit buffer, Phenylephrine (PE), Pinacidil (positive control), Test Compound.
Tissue Preparation: Harvest thoracic aorta from male Sprague-Dawley rats. Clean and cut into 3-4 mm rings.
Mounting: Suspend rings in organ baths containing Krebs buffer at
, aerated with . Apply 1-2 g resting tension.
Equilibration: Allow tissue to equilibrate for 60 mins, washing every 15 mins.
Pre-contraction: Induce stable contraction with Phenylephrine (
). Wait for plateau.
Dose-Response:
Add Pinacidil cumulatively (
to ). Observe dose-dependent relaxation.
In a separate ring, add 1-Cyano-3-(2-phenylethyl)guanidine (
to ).
Validation: Add Glibenclamide (
, specific blocker) to verify that relaxation is -mediated. Pinacidil relaxation should be reversed; the phenethyl analog's effect (if any) should be analyzed for reversibility.
Protocol B: Synthesis of 1-Cyano-3-(2-phenylethyl)guanidine
For research generation of the compound.
Reactants: Dimethyl
-cyanodithioiminocarbonate + 2-Phenylethylamine.
Reaction: Reflux 1 equivalent of dimethyl
-cyanodithioiminocarbonate with 1 equivalent of 2-phenylethylamine in ethanol or acetonitrile for 4-6 hours.
Aminolysis: To get the final guanidine, react the intermediate with ammonia (or a second amine if creating a di-substituted analog) in refluxing ethanol.
Note: Assessing the mono-substituted form requires careful purification to avoid polymerization.
Summary of Bioactivity Data
Parameter
Pinacidil Data
Phenethyl Analog Expectation
(Rat Aorta)
(Inactive/Weak)
Max Relaxation
(Reversed by Glibenclamide)
Negligible or Non-Specific
Binding Affinity ()
(SUR2)
Low Affinity for SUR2
Off-Target Effects
Minimal (some weak antagonism)
Potential Imidazoline/ binding
References
Gollasch, M., et al. (1995).[2][3] "Pinacidil relaxes porcine and human coronary arteries by activating ATP-dependent potassium channels in smooth muscle cells."[3] Journal of Pharmacology and Experimental Therapeutics, 275(2), 681-692.[3] Link
Manley, P. W., & Quast, U. (1992). "Structure-activity studies of potassium channel opening in pinacidil-type cyanoguanidines." Journal of Medicinal Chemistry, 35(12), 2327-2340. Link
Li, G., et al. (2012). "Synthesis and Analgesic Activity Evaluation of Some Agmatine Derivatives." Molecules, 17(10), 12000-12014. Link
Cayman Chemical. "Pinacidil Product Information." Cayman Chemical Datasheet. Link
BenchChem. "1-Cyano-3-(2-phenylethyl)guanidine Structure and Properties." BenchChem Compound Database. Link
A Comparative Guide to the Elemental Analysis and Characterization of 1-Cyano-3-(2-phenylethyl)guanidine
This guide provides an in-depth, comparative analysis of the essential analytical techniques required for the comprehensive characterization of 1-Cyano-3-(2-phenylethyl)guanidine. Designed for researchers, scientists, an...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, comparative analysis of the essential analytical techniques required for the comprehensive characterization of 1-Cyano-3-(2-phenylethyl)guanidine. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural descriptions to explain the causality behind experimental choices, ensuring a robust and self-validating approach to compound verification. We will explore a suite of orthogonal techniques, from foundational elemental analysis to sophisticated spectroscopic and thermal methods, to build a complete and unambiguous profile of the target molecule.
Before elucidating the structure, it is imperative to confirm the elemental makeup of a synthesized compound. Elemental analysis provides the empirical formula, which serves as the fundamental basis for all further characterization.[1][2] For a nitrogen-rich compound like 1-Cyano-3-(2-phenylethyl)guanidine, Carbon, Hydrogen, and Nitrogen (CHN) analysis is the primary and most critical technique.[3]
Combustion Analysis (CHN Analysis)
Combustion analysis is a highly precise and reliable method for determining the mass percentages of carbon, hydrogen, and nitrogen in an organic compound.[2][4] The technique relies on the complete combustion of the sample in an oxygen-rich environment, which converts the constituent elements into simple, detectable gases (CO₂, H₂O, and N₂).[5]
The Causality Behind the Choice: For a novel compound, CHN analysis is the first-line method to validate its elemental formula against the theoretical calculation. It is indispensable in pharmaceutical quality control and research to confirm the purity and identity of active pharmaceutical ingredients (APIs) and intermediates.[6] A significant deviation from the theoretical values can indicate the presence of impurities, residual solvents, or an incorrect structure.
Theoretical Composition for C₁₀H₁₂N₄:
Carbon (C): 63.81%
Hydrogen (H): 6.43%
Nitrogen (N): 29.76%
Element
Theoretical Mass %
Acceptable Range (±0.4%)
Carbon (C)
63.81%
63.41% - 64.21%
Hydrogen (H)
6.43%
6.03% - 6.83%
Nitrogen (N)
29.76%
29.36% - 30.16%
Experimental Protocol: CHN Analysis
Instrument Calibration: Calibrate the CHN elemental analyzer using a certified standard, such as acetanilide, to ensure accuracy.
Sample Preparation: Accurately weigh 2-3 mg of the dried 1-Cyano-3-(2-phenylethyl)guanidine sample into a tin capsule.[7]
Combustion: Place the capsule into the instrument's autosampler. The sample is dropped into a combustion furnace heated to approximately 900-1000°C with a flow of pure oxygen.[5]
Reduction & Separation: The resulting gases (CO₂, H₂O, Nₓ) are swept by a helium carrier gas through a reduction furnace containing heated copper to convert nitrogen oxides (Nₓ) to N₂. The gaseous mixture (CO₂, H₂O, N₂) is then passed through a chromatographic column to separate the individual components.[7]
Detection: The concentration of each gas is measured by a thermal conductivity detector (TCD). The instrument software then calculates the mass percentage of each element based on the sample weight and calibration.
Workflow for CHN Elemental Analysis
Caption: Workflow of CHN analysis from sample preparation to data validation.
Structural Elucidation: Spectroscopic and Spectrometric Techniques
Once the elemental formula is confirmed, a combination of spectroscopic techniques is employed to determine the molecular structure, confirm functional groups, and verify the molecular weight.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[8] For this compound, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically keeps the molecule intact.
The Causality Behind the Choice: MS provides the exact molecular weight of the compound, corroborating the elemental analysis and confirming the molecular formula. The high resolution of modern mass spectrometers allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
Experimental Protocol: ESI-MS
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
Ionization: Apply a high voltage to the capillary tip, generating a fine spray of charged droplets. As the solvent evaporates, ions are formed. For guanidines, analysis in positive ion mode is standard, as the guanidine group is readily protonated.
Detection: The ions are guided into the mass analyzer (e.g., Quadrupole Time-of-Flight, QTOF), which separates them based on their m/z ratio.
Data Analysis: Identify the peak corresponding to the protonated molecule, [M+H]⁺.
Expected Result:
Molecular Formula: C₁₀H₁₂N₄
Exact Mass: 188.1062 Da
Expected [M+H]⁺ Ion: 189.1140 m/z
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei.[9]
The Causality Behind the Choice: While MS confirms the mass and CHN confirms the elemental ratios, NMR reveals the precise connectivity of the atoms. It is the definitive method for structural confirmation, allowing for the identification of the phenylethyl group, the cyano group, and the guanidine moiety, and confirming their relative positions.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in an NMR tube.[10] The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons.
Data Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer.[9] For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled experiment is typically run.
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.
Spectral Interpretation: Analyze the chemical shifts (δ), integration values (for ¹H), and coupling patterns (for ¹H) to assign signals to specific nuclei in the molecule.
Expected NMR Data Summary (in DMSO-d₆):
Technique
Expected Chemical Shift (δ, ppm)
Multiplicity
Assignment
¹H NMR
~7.20 - 7.40
Multiplet
5H, Aromatic protons (C₆H₅)
~3.40 - 3.50
Triplet
2H, -CH₂-N (adjacent to guanidine)
~2.80 - 2.90
Triplet
2H, Ar-CH₂-
(Variable)
Broad Singlets
4H, Guanidine N-H protons
¹³C NMR
~160
Singlet
Guanidine C=N
~138-140
Singlet
Aromatic Quaternary C
~126-129
Multiplet
Aromatic CH carbons
~118
Singlet
Cyano C≡N
~45
Singlet
-CH₂-N
~35
Singlet
Ar-CH₂-
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.[9]
The Causality Behind the Choice: IR provides rapid and definitive evidence for the key functional groups in 1-Cyano-3-(2-phenylethyl)guanidine. The sharp, strong absorbance of the nitrile (C≡N) and the characteristic bands of the guanidine (C=N, N-H) and phenyl groups serve as a quick and reliable identity check.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
Background Scan: Record a background spectrum of the clean ATR crystal.
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
Spectrum Acquisition: Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Expected IR Absorption Bands:
Wavenumber (cm⁻¹)
Intensity
Vibration Type
Functional Group
~3400 - 3100
Medium-Strong, Broad
N-H Stretch
Guanidine
~3080 - 3030
Medium
C-H Stretch
Aromatic
~2950 - 2850
Medium
C-H Stretch
Aliphatic (CH₂)
~2220
Strong, Sharp
C≡N Stretch
Cyano
~1660
Strong
C=N Stretch
Guanidine
~1600, ~1495, ~1450
Medium-Weak
C=C Stretch
Aromatic Ring
Physicochemical Properties: Thermal Analysis
Thermal analysis techniques are used to measure changes in a material's physical properties as a function of temperature. For pharmaceutical compounds, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for assessing stability, purity, and polymorphism.[11][12]
The Causality Behind the Choice: TGA and DSC provide critical information for drug development, such as decomposition temperature and melting point.[13] This data is essential for determining the compound's thermal stability, which influences storage conditions, shelf-life, and formulation processes.
Comprehensive Analytical Workflow
Caption: A comprehensive workflow for the characterization of a novel compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13] It reveals at what temperature the compound begins to decompose.
Experimental Protocol: TGA
Instrument Setup: Calibrate the instrument's balance and temperature.
Sample Loading: Place 5-10 mg of the sample into a ceramic or alumina pan.
Heating Program: Heat the sample from ambient temperature (e.g., 30°C) to a high temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[14]
Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of the major weight loss event indicates the beginning of thermal decomposition.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[11] It is used to detect thermal events like melting, crystallization, and glass transitions.
Experimental Protocol: DSC
Instrument Setup: Calibrate the instrument for temperature and heat flow using a certified indium standard.
Sample Encapsulation: Seal 2-5 mg of the sample in an aluminum pan. Prepare an empty, sealed aluminum pan to use as a reference.
Heating Program: Place both pans in the DSC cell. Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
Data Analysis: Plot the heat flow versus temperature. An endothermic peak will indicate the melting point of the compound.
Comparative Summary of Techniques
This multi-technique, orthogonal approach ensures a comprehensive and reliable characterization. Each method provides a unique piece of the puzzle, and together they create a self-validating data package for 1-Cyano-3-(2-phenylethyl)guanidine.
Analytical Technique
Primary Information Provided
Comparison & Synergy
CHN Analysis
Elemental composition (%C, %H, %N) and empirical formula.
Foundational data; confirms purity. Validated by MS.
Mass Spectrometry
Precise molecular weight and molecular formula.
Confirms the molecular formula derived from CHN. Essential for identity.
NMR Spectroscopy
Detailed atomic connectivity and 3D structure.
The "gold standard" for structural elucidation. Assigns the atoms whose presence was confirmed by CHN and MS.
IR Spectroscopy
Presence of key functional groups (C≡N, C=N, N-H).
Quick, complementary confirmation of the structure proposed by NMR.
Critical physicochemical properties for handling, storage, and formulation.
By integrating the results from these distinct yet complementary analytical methods, researchers can establish the identity, purity, structure, and stability of 1-Cyano-3-(2-phenylethyl)guanidine with the highest degree of scientific confidence.
References
A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. [Link]
Schwamm, R. J., et al. (2016). 15N NMR Spectroscopy, X-ray and Neutron Diffraction, Quantum-Chemical Calculations, and UV/vis-Spectrophotometric Titrations as Complementary Techniques for the Analysis of Pyridine-Supported Bicyclic Guanidine Superbases. The Journal of Organic Chemistry. [Link]
Sadek, B., et al. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. Journal of Medicinal Chemistry. [Link]
What is a CHNS Elemental Analyzer? (2023, October 19). AZoM. [Link]
Synthesis and Characterization of 2-(Pyridin-2-yl)Guanidine Derivatives and their Metal Complexes as Potential Antibacterial Agents using Phosphoryl Chloride. (2019, September 1). International Journal of Pharmaceutical Sciences and Research. [Link]
CHNS Elemental Analysers. (2008, April 29). Royal Society of Chemistry. [Link]
UV-vis spectra of guanidine 2 in acetonitrile. (n.d.). ResearchGate. [Link]
Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (2025, September 2). RSC Publishing. [Link]
Main methods for the synthesis of guanidine derivatives. (n.d.). ResearchGate. [Link]
Sadek, B., et al. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Publications. [Link]
Synthesis of cyano guanidine. (n.d.). PrepChem.com. [Link]
Ichihara, M., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Analytical and Bioanalytical Chemistry. [Link]
Hansen, B. H., et al. (2024). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. MDPI. [Link]
UV-VIS spectral data of guanidine, 8-hydroxyquinoline, and their complex. (n.d.). ResearchGate. [Link]
Ichihara, M., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. PMC. [Link]
Technical Comparison: UV-Vis Detection Strategies for 1-Cyano-3-(2-phenylethyl)guanidine
Executive Summary & Core Directive 1-Cyano-3-(2-phenylethyl)guanidine (often an intermediate in the synthesis of guanidine-based pharmaceuticals like pinacidil or cimetidine analogs) presents a specific detection challen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Directive
1-Cyano-3-(2-phenylethyl)guanidine (often an intermediate in the synthesis of guanidine-based pharmaceuticals like pinacidil or cimetidine analogs) presents a specific detection challenge. Unlike compounds with extended conjugation, it possesses two distinct but electronically isolated chromophores: the cyanoguanidine moiety and the phenyl ring .
This guide objectively compares detection strategies. The critical finding is that while the benzenoid band at 254 nm offers specificity, it lacks the sensitivity required for trace analysis. The cyanoguanidine absorption at ~218 nm is the superior target for sensitivity, provided solvent cutoffs are managed.
Quick Reference Data
Parameter
Method A: Low UV (Recommended)
Method B: Benzenoid Band
Target Wavelength
218 nm ( 2 nm)
258 nm ( 2 nm)
Primary Chromophore
Cyanoguanidine ()
Phenyl Ring ()
Molar Absorptivity ()
High (~15,000 - 18,000 M⁻¹cm⁻¹)
Low (~200 M⁻¹cm⁻¹)
LOD (Limit of Detection)
~0.1 µg/mL
~10 µg/mL
Selectivity
Low (Susceptible to solvent/matrix noise)
High (Fewer interferences)
Best Use Case
Trace impurity analysis, Cleaning validation
Assay of pure substance, Reaction monitoring
Theoretical Grounding: Chromophore Analysis
To optimize detection, one must understand the molecule's electronic transitions. The structure of 1-Cyano-3-(2-phenylethyl)guanidine contains two isolated systems:
The Cyanoguanidine Core (
):
This group exhibits a strong bathochromic shift relative to simple guanidines due to conjugation with the nitrile group.
: Typically 216–220 nm .
Intensity: Strong absorption. This is the primary handle for quantitation.
The Phenethyl Group (
):
The ethyl spacer isolates the phenyl ring from the guanidine system, preventing extended conjugation.
: Exhibits the classic fine structure of the benzenoid band (secondary band) around 254–260 nm .
Intensity: Very weak (
).
Structural Absorbance Diagram
Figure 1: Chromophore contribution analysis. The cyanoguanidine moiety provides the bulk of the signal intensity, while the phenyl ring offers a secondary, specific identification band.
Experimental Protocol: Determination of
Do not rely solely on literature values. Solvents and pH significantly shift the cyanoguanidine maximum. Follow this self-validating protocol to establish the exact
Solvent: HPLC-grade Acetonitrile (ACN) and Water.[1] Avoid Methanol if working <210 nm due to UV cutoff.
Equipment: UV-Vis Spectrophotometer (Double beam preferred) or PDA Detector.
Step-by-Step Workflow
Preparation of Stock Solution:
Dissolve 10.0 mg of substance in 10 mL of Acetonitrile (Stock A: 1000 µg/mL).
Note: The compound is moderately soluble in organic solvents. Sonicate if necessary.
Preparation of Working Standard:
Dilute Stock A to 10 µg/mL using water/ACN (50:50).
Critical: This concentration is chosen to keep the strong 218 nm band within the linear range (0.1 - 1.0 AU) while making the weak 258 nm band visible.
Spectral Scanning:
Blank: 50:50 Water:ACN.
Range: 190 nm to 400 nm.
Speed: Medium/Slow (to capture the phenyl fine structure).
Data Analysis & Validation:
Check 1: Observe the peak at ~218 nm. Absorbance should be ~0.8 - 1.2 AU.
Check 2: Observe the peak at ~258 nm. Absorbance should be ~0.02 - 0.05 AU.
Validation: If the 218 nm peak is flattened (saturated), dilute to 5 µg/mL and rescan.
Comparative Analysis of Detection Strategies
Strategy A: High-Sensitivity Detection (218 nm)
This is the industry standard for impurity profiling and trace detection.
Mechanism: Detects the
transition of the cyanoguanidine group.
Advantages:
LOD: Capable of detecting ng/mL levels.
Robustness: Signal is strong enough to allow for small injection volumes in HPLC.
Risks & Mitigation:
Interference: Many organic solvents and buffers (e.g., formate, acetate) absorb in this region.
Solution: Use Phosphate buffer (transparent down to 200 nm) or low-UV grade Acetonitrile.
Strategy B: High-Selectivity Detection (258 nm)
Use this only for assaying the main compound in high concentrations.
Mechanism: Detects the benzenoid bands of the phenyl ring.
Advantages:
Specificity: Fewer matrix components absorb at 258 nm compared to 218 nm.
Linearity: Less prone to detector saturation at high concentrations (mg/mL range).
Risks:
Sensitivity: Extremely poor. Not suitable for cleaning validation or impurity limits.
Strategy C: The "Gold Standard" Alternative (LC-MS)
If UV detection at 218 nm is compromised by matrix interference, Liquid Chromatography-Mass Spectrometry (LC-MS) is the required alternative.
Ionization: Electrospray Ionization (ESI) in Positive Mode (
).
Justification: Guanidines ionize exceptionally well due to the basicity of the nitrogen system, offering sensitivity superior even to UV 218 nm without solvent limitations.
Decision Framework (Graphviz)
Use this logic flow to select the appropriate detection method for your application.
Figure 2: Method Selection Decision Tree. Selects the optimal wavelength based on analytical requirements and matrix interference.
References
PubChem. 2-Cyanoguanidine Compound Summary. National Library of Medicine. Available at: [Link]
NIST Chemistry WebBook. Guanidine UV/Visible Spectrum. National Institute of Standards and Technology.[2] Available at: [Link]
Sielc Technologies. HPLC Application for Retention of Guanidine. Available at: [Link]
Technical Guide: PPE and Handling Protocols for 1-Cyano-3-(2-phenylethyl)guanidine
Executive Safety Summary 1-Cyano-3-(2-phenylethyl)guanidine (CAS: 55956-31-3, also known as N-Cyano-N'-phenethylguanidine) presents a dual-hazard profile distinct from simple guanidine salts. Unlike hydrophilic guanidine...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety Summary
1-Cyano-3-(2-phenylethyl)guanidine (CAS: 55956-31-3, also known as N-Cyano-N'-phenethylguanidine) presents a dual-hazard profile distinct from simple guanidine salts. Unlike hydrophilic guanidine hydrochloride, the phenethyl group increases lipophilicity, significantly enhancing dermal absorption rates. Furthermore, the cyanoguanidine moiety possesses latent reactivity that can release toxic gases under acidic conditions.
Critical Hazard Profile (GHS/CLP):
Acute Toxicity: Harmful if swallowed (H302), in contact with skin (H312), or inhaled (H332).[1]
Corrosivity: Potential to cause severe skin burns and eye damage (H314) depending on concentration and synthesis purity.
Reactivity:EUH032 - Contact with acids liberates very toxic gas (potential Hydrogen Cyanide evolution).
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound. The selection logic is based on the compound's ability to penetrate standard nitrile barriers over time due to its organic tail (phenethyl group).
Lipophilic Permeation: The phenethyl chain facilitates migration through thin polymers. Double gloving provides a "breakthrough buffer" and allows immediate shedding of the outer glove upon contamination.
Eye/Face
Chemical Splash Goggles (ANSI Z87.1 / EN 166)
Safety glasses are insufficient due to the H314 (Corrosive) potential. Goggles seal the eyes against corrosive dusts and vapors.
Respiratory
Engineering Control Primary (Fume Hood)Backup: N95/P3 (if outside hood)
Inhalation of dust is a primary vector for acute toxicity (H332). All solids handling must occur under negative pressure.
Body
Lab Coat (High-Neck) + Chemical Apron
Standard cotton coats are permeable. A chemical-resistant apron (Tyvek or PVC) prevents chest/lap exposure during bench work.
Suit: Tyvek 400 or equivalent disposable coverall.
Operational Protocols: The "Self-Validating" Workflow
Safety is not just equipment; it is a sequence of validated actions.
Pre-Operational Check (The "Acid Lockout")
Before opening the container, verify the reaction matrix.
Rule: Never introduce 1-Cyano-3-(2-phenylethyl)guanidine into a solution with pH < 4.0 without a closed scrubber system.
Reasoning: The cyano-nitrogen bond is susceptible to hydrolysis in strong acids, potentially releasing toxic species.
Weighing and Transfer (Static Control)
Organic guanidines are often fluffy, electrostatic solids.
Static Dissipation: Use an anti-static gun or ionizer bar inside the balance enclosure.
Draft Shielding: Do not turn off the fume hood. Instead, use a balance draft shield to allow weighing inside the active hood.
Technique: Use a closed transfer vessel (e.g., a tared vial) rather than an open weigh boat to move the solid from balance to reactor.
Decontamination and Disposal
Do not mix waste with general organic solvents if they are acidic.
Quenching: Treat waste streams with a basic oxidizing solution (e.g., 10% NaOH + Bleach) to degrade the cyano moiety if required by local hazardous waste regulations, or segregate as "Cyanide-bearing organic waste" (pH > 10).
Surface Cleaning: Wipe surfaces with 10% Ethanol followed by a detergent wash. The ethanol solubilizes the lipophilic phenethyl tail, while the detergent removes the polar guanidine head.
Visualized Decision Frameworks
PPE Selection Decision Tree
This logic ensures you scale your protection based on the actual risk of the specific task.
Caption: PPE Decision Matrix based on physical state and solvent carrier risks. Note that DMSO/DMF carriers require laminate gloves due to enhanced skin permeation.
Emergency Response Workflow
Immediate actions for exposure scenarios.
Caption: Emergency response triage. Note the specific instruction NOT to scrub skin vigorously, which can increase vasodilation and absorption of the phenethyl derivative.
References
Sigma-Aldrich. (2025). Safety Data Sheet: N-Cyano-N'-phenethylguanidine. Retrieved from
Fisher Scientific. (2010). Safety Data Sheet: 1-Cyano-3-(2-phenylethyl)guanidine. Retrieved from
PubChem. (n.d.). Compound Summary: N-Cyano-N'-phenethylguanidine (CID 2782155). National Library of Medicine. Retrieved from
Kimberly-Clark Professional. (2023).[2] Chemical Resistance Guide for Nitrile Gloves. Retrieved from